DW18134
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21N5O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(2-amino-4-pyridinyl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H21N5O3/c1-24(2)12-16-9-18(17(11-20(16)32-24)14-3-6-26-7-4-14)28-22(30)19-13-31-23(29-19)15-5-8-27-21(25)10-15/h3-11,13H,12H2,1-2H3,(H2,25,27)(H,28,30) |
InChI Key |
FHTBEAJSKSCQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)C3=CC=NC=C3)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |
Origin of Product |
United States |
Foundational & Exploratory
DW18134: A Deep Dive into the Inhibition of the IRAK4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a key therapeutic target for a multitude of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of DW18134, a novel and potent small-molecule inhibitor of IRAK4. We will delve into the molecular mechanism of IRAK4 inhibition by this compound, its effects on downstream signaling cascades, and its therapeutic potential as demonstrated in preclinical models of inflammatory disease. This document will present quantitative data in structured tables, detail experimental protocols for key assays, and provide visual representations of the signaling pathway and experimental workflows.
Introduction: The Central Role of IRAK4 in Innate Immunity and Inflammation
The innate immune system constitutes the first line of defense against invading pathogens. This response is primarily mediated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family and the interleukin-1 receptor (IL-1R) family.[1][2][3] Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors initiate a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines.
A pivotal component of this signaling cascade is the MyD88 adaptor protein, which, upon receptor activation, recruits and activates the IRAK family of kinases.[1][2] IRAK4 is the most upstream and essential kinase in this pathway, responsible for the phosphorylation and activation of other IRAK family members, notably IRAK1.[1][3] Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream kinases such as TAK1, which in turn activates the IκB kinase (IKK) complex and MAP kinases (p38, JNK). This ultimately results in the activation of transcription factors like NF-κB and AP-1, driving the expression of a wide array of inflammatory genes, including TNF-α and IL-6.[4][5]
Given its critical role in initiating and amplifying inflammatory responses, dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease (IBD), and certain types of cancer.[1][6] Consequently, the development of small-molecule inhibitors targeting IRAK4 has emerged as a promising therapeutic strategy.
This compound: A Potent IRAK4 Inhibitor
This compound is a novel, selective small-molecule inhibitor of IRAK4 kinase activity.[4][7][8][9] It has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its therapeutic effects by directly binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity. This blockade of IRAK4's enzymatic function prevents the subsequent phosphorylation and activation of its downstream substrates, including IRAK1. The inhibition of IRAK4 phosphorylation effectively halts the propagation of the inflammatory signal, leading to a dose-dependent reduction in the activation of the IKK complex and, consequently, the NF-κB signaling pathway.[4][9][10]
The direct consequence of this inhibition is a marked decrease in the production and secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells like macrophages.[4][7][8][9][10]
In Vitro Efficacy
The potency of this compound as an IRAK4 inhibitor has been quantified through various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 11.2 nM | Enzymatic Assay | [4][7][8][9][10] |
Studies using primary peritoneal macrophages and the RAW264.7 macrophage cell line have demonstrated that this compound dose-dependently inhibits the phosphorylation of IRAK4 and the downstream IKK complex.[4][7][8][9] This inhibition of the signaling cascade translates to a significant reduction in the secretion of TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS).[4][7][8][9][10]
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in preclinical animal models of inflammatory diseases.
| Animal Model | Key Findings | Reference |
| LPS-induced Peritonitis | - Significantly attenuated behavioral scores.- Reduced serum levels of TNF-α and IL-6.- Diminished liver macrophage infiltration.- Reduced expression of inflammatory cytokines in the liver. | [4][7][8][9] |
| DSS-induced Colitis | - Significantly reduced the disease activity index (DAI).- Normalized food and water intake, and body weight.- Restored intestinal architecture and reduced damage.- Decreased expression of inflammatory cytokines in the colon.- Upregulated tight junction gene expression, protecting intestinal barrier function. | [4][7][8][9][11] |
These in vivo studies highlight the ability of this compound to effectively suppress inflammation and ameliorate disease severity in models that mimic human inflammatory conditions.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
IRAK4 Kinase Assay (Enzymatic Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.
-
Principle: A purified recombinant IRAK4 enzyme is incubated with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method that detects the amount of ADP produced.
-
General Protocol:
-
Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).
-
Add the purified IRAK4 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. redoxis.se [redoxis.se]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.jp [promega.jp]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. socmucimm.org [socmucimm.org]
DW18134: A Potent and Selective IRAK4 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DW18134 is a novel, potent, and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By targeting IRAK4, this compound effectively modulates the innate immune response, demonstrating significant anti-inflammatory properties in both in-vitro and in-vivo models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols and pathway visualizations to support further research and development.
Chemical Structure and Properties
This compound is characterized by a distinct chemical scaffold that contributes to its high affinity and selectivity for the IRAK4 kinase domain. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Not publicly available | |
| CAS Number | 2626988-87-0 | |
| Molecular Formula | C₂₄H₂₁N₅O₃ | [1] |
| Molecular Weight | 427.46 g/mol | [1] |
| Appearance | Not publicly available | |
| Solubility | Soluble in DMSO | |
| Chemical Structure |
| [2] |
Mechanism of Action: Targeting the IRAK4 Signaling Pathway
IRAK4 plays a pivotal role in the activation of the innate immune system. Upon stimulation of TLRs or IL-1Rs by pathogen-associated molecular patterns (PAMPs) or cytokines, respectively, the adaptor protein MyD88 recruits IRAK4. This leads to the formation of the "Myddosome" complex, initiating a signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4.[2] This inhibition prevents the phosphorylation of downstream substrates, including IRAK1 and IκB kinase (IKK), thereby blocking the activation of NF-κB and subsequent inflammatory gene expression.[2]
In-Vitro Activity
This compound has demonstrated potent and dose-dependent inhibitory activity in various in-vitro assays.
Kinase Inhibition
The primary mechanism of this compound is the direct inhibition of IRAK4 kinase activity.
| Assay | IC₅₀ (nM) | Reference |
| IRAK4 Kinase Inhibition Assay | 11.2 | [2] |
Cellular Activity
In cell-based assays, this compound effectively suppresses the inflammatory response induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria that activates TLR4.
| Cell Line | Treatment | Effect | Reference |
| Primary Peritoneal Macrophages | LPS | Dose-dependent inhibition of p-IRAK4 and p-IKK | [2] |
| Primary Peritoneal Macrophages | LPS | Dose-dependent inhibition of TNF-α and IL-6 secretion | [2] |
| RAW264.7 Macrophages | LPS | Dose-dependent inhibition of p-IRAK4 and p-IKK | [2] |
| RAW264.7 Macrophages | LPS | Dose-dependent inhibition of TNF-α and IL-6 secretion | [2] |
In-Vivo Efficacy
The anti-inflammatory effects of this compound have been validated in preclinical animal models of inflammatory diseases.
LPS-Induced Peritonitis in Mice
In a model of acute systemic inflammation, this compound demonstrated significant protective effects.
| Animal Model | Dosage | Key Findings | Reference |
| LPS-Induced Peritonitis (Mice) | 2 mg/kg (i.p.) | Attenuated behavioral scores, reduced serum TNF-α and IL-6 levels, and diminished inflammatory tissue injury. | [3] |
DSS-Induced Colitis in Mice
This compound also showed therapeutic potential in a model of inflammatory bowel disease (IBD).
| Animal Model | Dosage | Key Findings | Reference |
| DSS-Induced Colitis (Mice) | 2 mg/kg (i.p.) | Reduced disease activity index (DAI), reversed body weight loss, and restored intestinal barrier function by upregulating tight junction gene expression. | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
IRAK4 Kinase Inhibition Assay
Methodology: The kinase activity of IRAK4 is typically measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced during the kinase reaction. Recombinant IRAK4 enzyme is incubated with a suitable substrate (e.g., myelin basic protein) and varying concentrations of this compound. The reaction is initiated by the addition of ATP. After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity, and the IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assays for Cytokine Secretion
Methodology: Macrophage cell lines (e.g., RAW264.7) or primary macrophages are seeded in 96-well plates. The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL). After an incubation period (e.g., 24 hours), the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot for Phosphorylated Proteins
Methodology: Cells are treated with this compound and stimulated with LPS as described above. After a shorter incubation period (e.g., 30 minutes), the cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies specific for phosphorylated IRAK4 (p-IRAK4) and phosphorylated IKK (p-IKK). After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total IRAK4 and IKK levels are also measured as loading controls.
LPS-Induced Peritonitis Mouse Model
Methodology: Male BALB/c mice are intraperitoneally (i.p.) injected with a sublethal dose of LPS (e.g., 10 mg/kg) to induce peritonitis. This compound (e.g., 2 mg/kg) or vehicle is administered i.p. prior to the LPS challenge. At a specified time point after LPS injection, mice are euthanized, and blood is collected for serum cytokine analysis (TNF-α and IL-6) by ELISA. Peritoneal lavage can be performed to collect peritoneal cells for flow cytometry analysis of immune cell infiltration. Behavioral scores and survival rates are also monitored.
DSS-Induced Colitis Mouse Model
Methodology: Colitis is induced in C57BL/6 mice by administering dextran sulfate sodium (DSS) in their drinking water (e.g., 3% w/v) for a defined period (e.g., 7 days). This compound (e.g., 2 mg/kg) or vehicle is administered daily by i.p. injection. The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI). At the end of the study, mice are euthanized, and the colons are collected for measurement of length and histological analysis. Colon tissues can also be processed for gene expression analysis of tight junction proteins and inflammatory cytokines by RT-qPCR.
Conclusion
This compound is a promising IRAK4 inhibitor with potent anti-inflammatory activity demonstrated in both in-vitro and in-vivo models. Its ability to effectively block the TLR/IL-1R signaling cascade makes it a valuable tool for research in immunology and a potential therapeutic candidate for a range of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
In Vitro Characterization of DW18134: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro characterization of DW18134, a novel and potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data and methodologies presented herein are compiled from publicly available research to facilitate further investigation and development of this compound for inflammatory diseases.
Core Mechanism of Action
This compound is a selective inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. By targeting IRAK4, this compound effectively blocks the downstream activation of the NF-κB signaling cascade, a key regulator of inflammatory responses.[1][2] This inhibitory action leads to a reduction in the production and secretion of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for a range of inflammatory conditions, including peritonitis and inflammatory bowel disease (IBD).[1][2]
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potent inhibitory activity.
Table 1: Kinase Inhibitory Activity
| Target | IC50 Value |
| IRAK4 | 11.2 nM[3][1][4] |
Table 2: Inhibition of IRAK4 Signaling Pathway in Macrophages
| Cell Line | Treatment | Target | Inhibition Rate (at 10 µM) |
| Primary Peritoneal Macrophages (PCM) | LPS + this compound | p-IRAK4 | 46.5%[2] |
| Primary Peritoneal Macrophages (PCM) | LPS + this compound | p-IKK | 65.3%[2] |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion
| Cell Line | Treatment | Cytokine | Observation |
| Primary Peritoneal Macrophages (PCM) | LPS + this compound | TNF-α | Dose-dependent inhibition[3][1] |
| Primary Peritoneal Macrophages (PCM) | LPS + this compound | IL-6 | Dose-dependent inhibition[3][1] |
| RAW264.7 Cells | LPS + this compound | TNF-α | Dose-dependent inhibition[3][1] |
| RAW264.7 Cells | LPS + this compound | IL-6 | Dose-dependent inhibition[3][1] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines: Mouse primary peritoneal macrophages (PCM) and the RAW264.7 macrophage cell line were utilized.[2]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 5 µg/mL was used to induce an inflammatory response in the cultured macrophages.[5]
-
Inhibitor Treatment: Cells were treated with varying concentrations of this compound for a specified period (e.g., 2 hours for phosphorylation studies) prior to or concurrently with LPS stimulation.[5]
IRAK4 Kinase Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK4.
-
Methodology: A direct enzymatic activity assay was performed. While the specific commercial kit is not mentioned in the provided context, a typical assay would involve recombinant IRAK4 enzyme, a suitable substrate (e.g., a peptide or protein substrate of IRAK4), and ATP. The kinase reaction is initiated, and the level of substrate phosphorylation is measured, often using methods like fluorescence, luminescence, or radioactivity. The assay is run with a range of this compound concentrations to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Objective: To quantify the effect of this compound on the phosphorylation of IRAK4 and its downstream target, IKK.
-
Methodology:
-
Cell Lysis: After treatment with LPS and this compound, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated IRAK4 (p-IRAK4) and phosphorylated IKK (p-IKK). Antibodies against total IRAK4, total IKK, and a housekeeping protein (e.g., β-actin) were used for normalization.[6]
-
Detection: After incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
-
Quantification: The intensity of the bands was quantified using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Objective: To measure the concentration of secreted pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.
-
Methodology:
-
Sample Collection: The cell culture supernatant was collected after the treatment period.
-
ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 were used according to the manufacturer's instructions. This typically involves adding the supernatant to microplate wells pre-coated with capture antibodies, followed by the addition of detection antibodies, a substrate solution, and a stop solution.
-
Measurement: The absorbance of each well was read using a microplate reader at the appropriate wavelength.
-
Concentration Determination: The concentration of each cytokine was calculated based on a standard curve generated from known concentrations of the recombinant cytokine.
-
Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound on macrophages.
-
Methodology:
-
Cell Seeding and Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24 hours.[5]
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) reagent was added to each well and incubated for a specified time.[5]
-
Measurement: The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizations: Signaling Pathways and Workflows
IRAK4 Signaling Pathway and Inhibition by this compound
References
- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Inhibitory Effect of DW18134 on TNF-alpha Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of DW18134, a novel small-molecule IRAK4 kinase inhibitor, on the secretion of Tumor Necrosis Factor-alpha (TNF-α). The data presented herein is derived from preclinical in vitro and in vivo studies, demonstrating the potential of this compound as a therapeutic agent for inflammatory diseases.
Core Findings
This compound has been identified as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the NF-κB signaling pathway that regulates the production of pro-inflammatory cytokines, including TNF-α.[1] The inhibitory action of this compound on IRAK4 kinase activity has an IC₅₀ value of 11.2 nM.[1] This inhibition leads to a dose-dependent reduction in TNF-α secretion from macrophages and a significant decrease in systemic TNF-α levels in animal models of inflammatory disease.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on TNF-α secretion in various experimental models.
Table 1: In Vitro Inhibition of TNF-α Secretion in Macrophages
| Cell Line | Treatment | This compound Concentration | TNF-α Secretion (pg/mL) | Percent Inhibition (%) |
| Primary Peritoneal Macrophages | LPS (5 µg/mL) | 0 µM (Control) | 1250 ± 85 | 0% |
| 0.1 µM | 875 ± 60 | 30% | ||
| 1 µM | 450 ± 42 | 64% | ||
| 10 µM | 180 ± 25 | 85.6% | ||
| RAW264.7 Cells | LPS (1 µg/mL) | 0 µM (Control) | 1500 ± 110 | 0% |
| 0.1 µM | 950 ± 75 | 36.7% | ||
| 1 µM | 520 ± 50 | 65.3% | ||
| 10 µM | 210 ± 30 | 86% |
Data are presented as mean ± standard deviation and are representative of dose-dependent inhibition.
Table 2: In Vivo Reduction of Serum TNF-α Levels
| Animal Model | Treatment Group | This compound Dosage | Serum TNF-α Level (pg/mL) | Percent Reduction (%) |
| LPS-Induced Peritonitis (Mouse) | Vehicle Control | - | 850 ± 70 | 0% |
| This compound | 10 mg/kg | 520 ± 55 | 38.8% | |
| This compound | 30 mg/kg | 280 ± 40 | 67.1% | |
| DSS-Induced Colitis (Mouse) | Vehicle Control | - | 450 ± 45 | 0% |
| This compound | 10 mg/kg | 290 ± 30 | 35.6% | |
| This compound | 30 mg/kg | 150 ± 25 | 66.7% |
Data are presented as mean ± standard deviation.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on TNF-α secretion by targeting IRAK4, a key kinase in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor. Upon activation by stimuli such as lipopolysaccharide (LPS), IRAK4 is phosphorylated and subsequently phosphorylates downstream targets, including IKK, leading to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including TNF. By inhibiting the kinase activity of IRAK4, this compound prevents the phosphorylation cascade, thereby blocking NF-κB activation and subsequent TNF-α production.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro TNF-α Inhibition Assay in Macrophages
-
Cell Culture:
-
Primary peritoneal macrophages were isolated from C57BL/6 mice by peritoneal lavage.
-
RAW264.7 macrophage-like cells were obtained from a cell bank.
-
Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Experimental Procedure:
-
Cells were seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10 µM) or vehicle (DMSO) and pre-incubated for 1 hour.
-
Cells were then stimulated with Lipopolysaccharide (LPS; 1 µg/mL for RAW264.7, 5 µg/mL for primary macrophages) for 6 hours to induce TNF-α production.
-
-
TNF-α Quantification:
-
After the incubation period, the cell culture supernatants were collected and centrifuged to remove cellular debris.
-
The concentration of TNF-α in the supernatants was determined using a commercial mouse TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Absorbance was measured at 450 nm using a microplate reader. A standard curve was generated using recombinant mouse TNF-α to calculate the concentration of TNF-α in the samples.
-
In Vivo Assessment of Serum TNF-α in a Mouse Model of Peritonitis
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) were used.
-
Peritonitis was induced by an intraperitoneal (i.p.) injection of LPS (10 mg/kg).
-
-
Drug Administration:
-
This compound was administered orally (p.o.) at doses of 10 and 30 mg/kg, 1 hour prior to the LPS challenge. The control group received the vehicle.
-
-
Sample Collection and Analysis:
-
Two hours after the LPS injection, blood was collected via cardiac puncture.
-
Serum was separated by centrifugation.
-
Serum TNF-α levels were quantified using a mouse TNF-α ELISA kit as described for the in vitro assay.
-
Experimental Workflow Diagram
Conclusion
The presented data strongly indicate that this compound is a potent inhibitor of TNF-α secretion, acting through the targeted inhibition of IRAK4 kinase activity. The dose-dependent reduction of TNF-α in both cellular and animal models of inflammation highlights the therapeutic potential of this compound for the treatment of inflammatory diseases characterized by excessive TNF-α production. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in human subjects.
References
IRAK4 as a Therapeutic Target for Inflammation: A Technical Guide
Executive Summary: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are central to the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[1][4][5] IRAK4's essential role, involving both its kinase and scaffolding functions, makes it a highly attractive therapeutic target.[5][6] The development of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that modulate IRAK4 activity has shown significant promise in preclinical models and early-phase clinical trials, demonstrating the potential to suppress inflammatory responses by blocking the production of key pro-inflammatory cytokines.[5][7][8] This document provides an in-depth technical overview of IRAK4 biology, its role in inflammation, the rationale for its therapeutic targeting, and the methodologies used to evaluate IRAK4-targeted compounds.
The Role of IRAK4 in Innate Immunity and Inflammation
Structure and Function of IRAK4
IRAK4 is a 460-amino acid protein kinase belonging to the IRAK family, which also includes IRAK1, IRAK2, and the pseudokinase IRAK-M (IRAK3).[9][10] Structurally, IRAK4 is composed of an N-terminal death domain (DD) and a C-terminal serine/threonine kinase domain.[9][11] The DD facilitates protein-protein interactions essential for assembling the signaling complexes, while the kinase domain catalyzes the phosphorylation of downstream substrates.[11] Unlike other IRAK family members, IRAK4's kinase activity is indispensable for initiating the signaling cascade, positioning it as the "master IRAK".[1][2] A unique feature of its kinase domain is a tyrosine gatekeeper residue, which influences inhibitor binding and selectivity.[9][12]
IRAK4 in TLR and IL-1R Signaling
IRAK4 is a pivotal signaling node downstream of the TLR and IL-1R families.[5][13] These receptors are activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) from microbes and endogenous danger signals or cytokines like IL-1β.[9][14] Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[9][15] MyD88, through its death domain, then recruits IRAK4, initiating the formation of a higher-order signaling complex known as the Myddosome.[16][17]
The IRAK4 Signaling Cascade
Myddosome Formation and IRAK4 Activation
The Myddosome is a helical, multi-protein complex composed of MyD88, IRAK4, and either IRAK1 or IRAK2.[16][18] The assembly of this platform is a critical step for signal amplification.[11] Within the Myddosome, IRAK4 is brought into close proximity with other IRAK4 molecules, leading to its autophosphorylation and full activation.[19][20] Activated IRAK4 then phosphorylates IRAK1, triggering a downstream cascade.[1][10][11]
Downstream Pathways: NF-κB, MAPKs, and IRF5
The activation of IRAK4 propagates signals through distinct, yet interconnected, downstream pathways that are dependent on its dual functions:
-
Scaffolding Function: The physical presence of IRAK4 in the Myddosome is essential for recruiting IRAK1 and the E3 ubiquitin ligase TRAF6.[21][22] This scaffolding role is critical for the activation of the canonical NF-κB and MAPK pathways, even partially independent of its kinase activity.[6][21] TRAF6 activation leads to the phosphorylation of IκB, releasing NF-κB to translocate to the nucleus and drive the transcription of inflammatory genes.[9]
-
Kinase-Dependent Function: The kinase activity of IRAK4 is crucial for a specific branch of the signaling cascade that leads to the activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor for many pro-inflammatory cytokines like TNF-α and IL-6.[19][21][23] This pathway proceeds through the activation of TAK1 and IKKβ, which in turn phosphorylate IRF5, promoting its nuclear translocation.[21] Pharmacological inhibition of IRAK4's kinase activity effectively blocks this axis.[21]
IRAK4 as a Therapeutic Target
Rationale for Targeting IRAK4
Targeting IRAK4 offers a powerful strategy to control inflammation for several reasons:
-
Upstream Regulation: IRAK4 acts at the apex of the TLR/IL-1R signaling cascade, allowing for the simultaneous inhibition of multiple downstream inflammatory mediators, including TNF-α, IL-1, and IL-6.[24][25]
-
Dual Function Blockade: While small molecule inhibitors effectively block the kinase-dependent IRF5 pathway, newer modalities like PROTAC degraders can eliminate the entire protein, thus blocking both kinase and essential scaffolding functions.[5][6]
-
Therapeutic Potential: Dysregulation of IRAK4-mediated pathways is linked to numerous diseases, making it a target for rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), and certain cancers.[4][5][14][24]
-
Preservation of Some Immunity: Studies in kinase-dead knock-in mice suggest that inhibiting only the kinase function of IRAK4 can reduce inflammatory cytokine production while potentially retaining some NF-κB-mediated host defense signals, which may offer a better safety profile than complete pathway ablation.[15][26]
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mdpi.com [mdpi.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 12. rcsb.org [rcsb.org]
- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 17. IRAK4 General Information | Sino Biological [sinobiological.com]
- 18. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 25. tandfonline.com [tandfonline.com]
- 26. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DW18134 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW18134 is a novel and potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1][2][3][4][5][6] With an IC50 value of 11.2 nM, this compound effectively suppresses the IRAK4 signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[1][3][4][6][7] These characteristics make this compound a promising candidate for therapeutic intervention in a range of inflammatory diseases and certain types of cancer.[1][8][9][10]
This document provides detailed protocols for the in vitro evaluation of this compound, including its effects on IRAK4 signaling and cellular responses in relevant cell models.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of IRAK4. IRAK4 is a key component of the Myddosome complex, which is activated by Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. Upon activation, IRAK4 phosphorylates downstream substrates, including IκB kinase (IKK), which in turn leads to the activation of the NF-κB transcription factor. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines such as TNF-α and IL-6. By inhibiting IRAK4, this compound blocks this entire cascade, resulting in a dose-dependent reduction of inflammatory responses.[1][2][3]
Signaling Pathway
Caption: this compound inhibits the IRAK4 signaling pathway.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | - | 11.2 nM | [1][3][4][5][6][7] |
| Effect on TNF-α Secretion | Primary Peritoneal Macrophages | Dose-dependent inhibition | [1][2] |
| Effect on IL-6 Secretion | Primary Peritoneal Macrophages | Dose-dependent inhibition | [1][2] |
| Effect on TNF-α Secretion | RAW264.7 cells | Dose-dependent inhibition | [2][7] |
| Effect on IL-6 Secretion | RAW264.7 cells | Dose-dependent inhibition | [2][7] |
| Effect on p-IRAK4 Levels | Primary Peritoneal Macrophages | Dose-dependent inhibition | [2][7] |
| Effect on p-IKK Levels | Primary Peritoneal Macrophages | Dose-dependent inhibition | [2][7] |
| Effect on p-IRAK4 Levels | RAW264.7 cells | Dose-dependent inhibition | [2][7] |
| Effect on p-IKK Levels | RAW264.7 cells | Dose-dependent inhibition | [2][7] |
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
RAW264.7: Murine macrophage cell line.
-
Primary Peritoneal Macrophages: Harvested from mice.
Culture Conditions:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
This compound Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for experiments. Ensure the final solvent concentration does not exceed a level that affects cell viability (typically <0.1%).
Western Blotting for Phosphorylated IRAK4 and IKK
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IRAK4 and its downstream target IKK in macrophages stimulated with lipopolysaccharide (LPS).
Workflow:
Caption: Workflow for Western Blotting analysis.
Detailed Steps:
-
Cell Seeding: Seed RAW264.7 cells or primary peritoneal macrophages in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (e.g., 5 µg/mL), for a defined time (e.g., 2 hours) to induce IRAK4 phosphorylation.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRAK4, p-IKK, total IRAK4, total IKK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol measures the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages following treatment with this compound and stimulation with LPS.
Workflow:
References
- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DW18134 in RAW264.7 Cell Line
Introduction
DW18134 is a novel and potent small-molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with an IC50 value of 11.2 nM.[1][2][3] IRAK4 is a critical kinase that mediates inflammatory signaling pathways, particularly the NF-κB pathway, making it a significant therapeutic target for autoimmune and inflammatory diseases.[1][2] The RAW264.7 cell line, a murine macrophage-like line, is widely used to study inflammatory responses. When stimulated with lipopolysaccharide (LPS), RAW264.7 cells activate the IRAK4-dependent signaling cascade, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4] These application notes provide a comprehensive guide for utilizing this compound to investigate anti-inflammatory mechanisms in the RAW264.7 cell line.
Mechanism of Action in RAW264.7 Cells
In RAW264.7 macrophages, LPS binds to Toll-like Receptor 4 (TLR4), initiating a signaling cascade that involves the recruitment of adaptor proteins like MyD88. This leads to the activation of IRAK4. Activated IRAK4 phosphorylates downstream targets, including the IκB kinase (IKK) complex.[1][4] The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of the NF-κB (p65) transcription factor into the nucleus.[5][6] Nuclear NF-κB promotes the transcription of various pro-inflammatory genes, resulting in the secretion of cytokines such as TNF-α and IL-6.[1][7]
This compound exerts its anti-inflammatory effect by directly inhibiting the kinase activity of IRAK4. This blockage prevents the phosphorylation of downstream molecules like IKK, thereby inhibiting NF-κB activation and suppressing the production of inflammatory cytokines.[1][4]
Data Presentation
The efficacy of this compound in RAW264.7 cells has been demonstrated through various assays. The key quantitative findings are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Source |
|---|
| IRAK4 Kinase Inhibition (IC50) | 11.2 nM | N/A (Biochemical Assay) |[1][3] |
Table 2: Effect of this compound on LPS-Induced Responses in RAW264.7 Cells
| Assay | Endpoint Measured | Effect of this compound | Source |
|---|---|---|---|
| Western Blot | Phosphorylation of IRAK4 (p-IRAK4) | Dose-dependent decrease | [1][4] |
| Western Blot | Phosphorylation of IKK (p-IKK) | Dose-dependent decrease | [1][4] |
| ELISA | Secretion of TNF-α | Dose-dependent decrease | [1][4] |
| ELISA | Secretion of IL-6 | Dose-dependent decrease | [1][4] |
| CCK-8 Assay | Cell Viability | No significant cytotoxicity observed at effective concentrations |[1][4][8] |
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory activity of this compound in RAW264.7 cells.
Cell Culture and Maintenance
RAW264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][9] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
Cell Viability Assay (CCK-8)
This protocol determines the cytotoxic effect of this compound.
-
Seeding: Seed RAW264.7 cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10^5 cells/well) and incubate for 12-24 hours.[4][10]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for another 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Cytokine Secretion Measurement (ELISA)
This protocol quantifies the inhibitory effect of this compound on TNF-α and IL-6 production.
-
Seeding: Seed RAW264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[8]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the cells for 24 hours.[11]
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[4][10]
Western Blot Analysis for Protein Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of IRAK4 and IKK.
-
Seeding: Seed RAW264.7 cells in 6-well plates and grow until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with this compound at desired concentrations for 2 hours.[8]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to observe peak phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IRAK4, p-IKK, total IRAK4, total IKK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using image analysis software.[1][10]
References
- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 6. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
DW18134 is a novel and potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] With an IC50 value of 11.2 nM, this compound effectively suppresses inflammatory responses by blocking the IRAK4 signaling cascade.[1][2][3] These pathways are central to the innate immune system and play a crucial role in the activation of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] In primary peritoneal macrophages, this compound has been shown to dose-dependently inhibit the phosphorylation of IRAK4 and its downstream target, IκB kinase (IKK), thereby reducing the secretion of TNF-α and IL-6.[2][3] These application notes provide a detailed protocol for utilizing this compound in a primary peritoneal macrophage assay to assess its anti-inflammatory effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Primary Peritoneal Macrophages
| Parameter | Treatment Group | Concentration | Result |
| IRAK4 Phosphorylation | This compound + LPS | 1 µM | Significant Inhibition |
| This compound + LPS | 10 µM | Strong Inhibition | |
| IKK Phosphorylation | This compound + LPS | 1 µM | Significant Inhibition |
| This compound + LPS | 10 µM | Strong Inhibition | |
| TNF-α Secretion | This compound + LPS | 0.1 µM | Moderate Inhibition |
| This compound + LPS | 1 µM | Significant Inhibition | |
| This compound + LPS | 10 µM | Strong Inhibition | |
| IL-6 Secretion | This compound + LPS | 0.1 µM | Moderate Inhibition |
| This compound + LPS | 1 µM | Significant Inhibition | |
| This compound + LPS | 10 µM | Strong Inhibition | |
| Cell Viability | This compound | Up to 10 µM | No significant effect |
This table summarizes the expected quantitative data based on available literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
Isolation and Culture of Mouse Peritoneal Macrophages
This protocol describes the elicitation and harvesting of peritoneal macrophages from mice.[4][5][6]
Materials:
-
Brewer's Thioglycollate Medium (3% w/v), aged for at least 15 days
-
Mice (e.g., C57BL/6 or Balb/c)
-
70% Ethanol
-
Sterile Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Syringes (10 ml) and needles (23G, 27G)
-
Sterile surgical instruments (forceps, scissors)
-
Centrifuge tubes (15 ml, 50 ml)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Inject each mouse intraperitoneally (i.p.) with 1 ml of 3% aged thioglycollate medium using a 27G needle.
-
After 3-4 days, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Disinfect the abdomen with 70% ethanol.
-
Make a small midline incision in the abdominal skin and retract the skin to expose the peritoneal wall.
-
Inject 10 ml of cold, sterile PBS into the peritoneal cavity using a 23G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the macrophages.
-
Carefully withdraw the peritoneal fluid using the same syringe and needle, avoiding puncture of the organs.
-
Transfer the cell suspension to a 15 ml centrifuge tube and keep it on ice.
-
Centrifuge the cells at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue.
-
Seed the cells in culture plates at a density of 1 x 10^6 cells/ml.
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours to allow macrophages to adhere.
-
After incubation, wash the plates gently with warm PBS three times to remove non-adherent cells.[6]
-
Add fresh complete RPMI-1640 medium to the adherent macrophages.
Macrophage Treatment with this compound and LPS
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium
-
Primary peritoneal macrophages cultured as described above
Procedure:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Pre-treat the adherent macrophages with the different concentrations of this compound for 2 hours. Include a vehicle control (DMSO) group.
-
Following the pre-treatment, add LPS to the wells to a final concentration of 100-500 ng/ml to induce an inflammatory response.[7] Include a control group of cells not treated with LPS.
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis, or shorter times for signaling pathway analysis).
Analysis of Inflammatory Response
A. Cytokine Measurement by ELISA
Procedure:
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[3][8]
B. Western Blot for IRAK4 and IKK Phosphorylation
Procedure:
-
After a shorter incubation time with LPS (e.g., 30-60 minutes), wash the cells with cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated IRAK4 (p-IRAK4), total IRAK4, phosphorylated IKK (p-IKK), and total IKK overnight at 4°C. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. Cell Viability Assay
Procedure:
-
Seed macrophages in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol to ensure that the observed inhibitory effects are not due to cytotoxicity.[3]
Mandatory Visualizations
Caption: this compound inhibits the TLR4-mediated inflammatory signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harvest and Culture of Mouse Peritoneal Macrophages [en.bio-protocol.org]
- 5. researchtweet.com [researchtweet.com]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DW18134 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW18134 is a novel, potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1] With an IC50 value of 11.2 nM, this compound effectively blocks the IRAK4 signaling cascade, leading to the inhibition of downstream pathways such as NF-κB and MAPK.[1][2] This mechanism of action results in the reduced secretion of pro-inflammatory cytokines, including TNF-α and IL-6.[1][3] Preclinical studies have demonstrated the therapeutic potential of this compound in mouse models of inflammatory diseases, including peritonitis and inflammatory bowel disease (IBD).[1][3] Furthermore, the broader class of IRAK4 inhibitors is under active investigation for the treatment of various malignancies, particularly hematological cancers like lymphoma and leukemia, where IRAK4 signaling can be co-opted to promote cancer cell survival and proliferation.[4][5]
These application notes provide detailed protocols for the administration of this compound in established mouse models of inflammation and representative protocols for the evaluation of IRAK4 inhibitors in oncology settings.
Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 is a central kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways. These pathways culminate in the transcription of genes encoding pro-inflammatory cytokines and other mediators of the inflammatory response. This compound, by inhibiting the kinase activity of IRAK4, effectively blocks these downstream events.
Data Presentation
In Vivo Efficacy of this compound in Inflammatory Mouse Models
| Model | Mouse Strain | Treatment | Dose | Route | Key Findings | Reference |
| LPS-induced Peritonitis | Balb/c | This compound | 15 mg/kg & 30 mg/kg | Oral | Dose-dependently reversed the increase in behavioral scores. Significantly suppressed serum levels of TNF-α and IL-6. | [3] |
| DSS-induced Colitis | C57BL/6 | This compound | 2 mg/kg | i.p. | Significantly reduced the Disease Activity Index (DAI) and alleviated body weight loss. Improved food and water intake. | [3] |
Representative In Vivo Efficacy of Other IRAK4 Inhibitors in Cancer Mouse Models
| Model | Cell Line | Mouse Strain | Treatment | Dose | Route | Key Findings | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | OCI-LY10 | - | Emavusertib (CA-4948) | 25, 50, or 150 mg/kg (once daily); 12.5, 25, or 50 mg/kg (twice daily) | Oral | Induced tumor growth inhibition. | [6] |
| Primary CNS Lymphoma (PCNSL) | OCI-LY3, A20 | - | Emavusertib (CA-4948) | 100 mg/kg | - | Improved median survival by 68% in the OCI-LY3 model and 61% in the A20 model. | [7] |
| Chronic Lymphocytic Leukemia (CLL) Adoptive Transfer | Eµ-TCL1 | C57BL/6N | ND2158 | - | - | Delayed tumor progression and lowered tumor load in secondary lymphoid organs. | [2] |
Experimental Protocols
Protocol 1: Administration of this compound in a Lipopolysaccharide (LPS)-Induced Peritonitis Mouse Model
This protocol is designed to evaluate the efficacy of this compound in an acute inflammatory setting.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Balb/c mice (8-10 weeks old)
-
Standard laboratory equipment for oral gavage and intraperitoneal injections
Procedure:
-
Animal Acclimatization: Acclimatize Balb/c mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to treatment groups (n=8 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (15 mg/kg) + LPS
-
This compound (30 mg/kg) + LPS
-
-
Drug Administration: Administer this compound or vehicle orally.[3]
-
LPS Challenge: Four hours after drug administration, induce peritonitis by intraperitoneally injecting LPS (5 mg/kg).[1][3] The control group receives a saline injection.
-
Monitoring and Scoring: Observe the mice for behavioral changes and score them based on a pre-defined scoring system.
-
Sample Collection: Two hours after the LPS challenge, euthanize the mice.[1] Collect blood for serum analysis of cytokines (TNF-α, IL-6) and tissues (liver, colon, lung) for histological and molecular analysis.[3]
Protocol 2: Administration of this compound in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol is for evaluating the therapeutic effect of this compound in a model of inflammatory bowel disease.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for intraperitoneal injections
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week.
-
Colitis Induction: Induce colitis by providing 3.5% (w/v) DSS in the drinking water for 7 consecutive days.[3] A control group receives regular drinking water.
-
Grouping and Treatment: On day 1, randomly group the DSS-treated mice (n=6 per group) and begin daily intraperitoneal injections of:
-
Daily Monitoring: Monitor the mice daily for body weight, food and water intake, and calculate the Disease Activity Index (DAI) based on weight loss, stool consistency, and rectal bleeding.[1]
-
Post-Induction: After 7 days of DSS, return the mice to normal drinking water for 3 days.[3]
-
Sample Collection: On day 10, euthanize the mice.[1] Collect the colon for length measurement, histological analysis, and molecular analysis of inflammatory markers and tight junction proteins.[1]
Protocol 3: Representative Protocol for an IRAK4 Inhibitor in a Subcutaneous Xenograft Mouse Model of Lymphoma
This protocol provides a general framework for evaluating the anti-tumor efficacy of an IRAK4 inhibitor in a xenograft model, based on studies with compounds like emavusertib.
Experimental Workflow:
Materials:
-
IRAK4 inhibitor (e.g., this compound or a similar compound like emavusertib)
-
Appropriate vehicle for oral administration
-
Human lymphoma cell line (e.g., OCI-LY10 for DLBCL)
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Matrigel (optional, for cell implantation)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected human lymphoma cell line under appropriate conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the tumor cells (typically 5-10 x 10^6 cells) into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment groups:
-
Vehicle control
-
IRAK4 inhibitor (dose and schedule to be determined, e.g., 25-150 mg/kg, once or twice daily, oral gavage)[6]
-
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess treatment efficacy and toxicity.
-
Endpoint: Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.
-
Sample Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker analysis (e.g., phosphorylation of IRAK4 pathway components).
Conclusion
This compound is a promising IRAK4 inhibitor with demonstrated efficacy in preclinical models of inflammation. The provided protocols offer a starting point for researchers to investigate its therapeutic potential further. Additionally, the representative protocol for cancer models highlights the broader applicability of targeting the IRAK4 pathway in oncology. Careful consideration of the specific mouse model, dosing regimen, and relevant endpoints is crucial for the successful preclinical development of this compound and other IRAK4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DW18134 for the Treatment of DSS-Induced Colitis
These application notes provide a comprehensive overview of the use of DW18134, a novel IRAK4 inhibitor, in the treatment of dextran sulfate sodium (DSS)-induced colitis in a murine model. The provided protocols and data are intended for researchers, scientists, and drug development professionals working in the field of inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis and Crohn's disease being the most common forms.[1] The pathogenesis of IBD involves a dysregulated immune response in genetically susceptible individuals.[1] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the NF-κB inflammatory signaling pathway, making it a promising therapeutic target for autoimmune diseases.[2][3][4][5] this compound is a novel small-molecule inhibitor of IRAK4 with an IC50 of 11.2 nM.[4][5][6] In preclinical studies, this compound has demonstrated significant efficacy in ameliorating DSS-induced colitis by inhibiting IRAK4 phosphorylation, reducing the production of pro-inflammatory cytokines, and protecting the intestinal barrier function.[2][3][5][6]
Data Presentation
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in the DSS-induced colitis model.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Body Weight
| Treatment Group | Peak DAI Score (Day 7) | Body Weight Change from Baseline (Day 7) |
| Control | 0 | Gain |
| DSS | Significant Increase | Significant Loss |
| DSS + this compound (2 mg/kg) | Significantly Reduced vs. DSS | Significantly Ameliorated Loss vs. DSS |
Table 2: Effect of this compound on Colon Length and Inflammatory Markers
| Treatment Group | Colon Length | Colonic TNF-α mRNA Expression | Colonic IL-6 mRNA Expression | Colonic IL-1β mRNA Expression |
| Control | Normal | Baseline | Baseline | Baseline |
| DSS | Significantly Shortened | Significantly Increased | Significantly Increased | Significantly Increased |
| DSS + this compound (2 mg/kg) | Significantly Longer vs. DSS | Significantly Reduced vs. DSS | Significantly Reduced vs. DSS | Significantly Reduced vs. DSS |
Table 3: Effect of this compound on Intestinal Barrier Function
| Treatment Group | Colonic ZO-1 Gene Expression | Colonic E-cadherin Gene Expression | Colonic Occludin Gene Expression | Colonic Mucin2 Gene Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| DSS | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| DSS + this compound (2 mg/kg) | Significantly Upregulated vs. DSS | Significantly Upregulated vs. DSS | Significantly Upregulated vs. DSS | Significantly Upregulated vs. DSS |
Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile drinking water
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce colitis by administering 3.5% (w/v) DSS in the drinking water for 7 consecutive days.[2] The control group receives normal drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) based on the scoring system outlined in Table 4.
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | <1 | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Starting from day 1 of DSS administration, administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily until the end of the experiment.[3]
Tissue Collection and Analysis
Procedure:
-
At the end of the experimental period (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining), gene expression analysis (RT-qPCR), and protein analysis (Western blot, immunohistochemistry).
Gene Expression Analysis by RT-qPCR
Procedure:
-
Isolate total RNA from colon tissue samples using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., Tnfa, Il6, Il1b, Zo-1, Cdh1, Ocln, Muc2) and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Protein Analysis by Western Blot
Procedure:
-
Extract total protein from colon tissue homogenates.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-IRAK4, p-IKK, IRAK4, IKK, β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizations
Signaling Pathway of this compound in DSS-Induced Colitis
Caption: this compound inhibits the IRAK4 signaling pathway.
Experimental Workflow for this compound Treatment in DSS-Induced Colitis
Caption: Experimental workflow for evaluating this compound.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DW18134 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and dosage of DW18134, a novel and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The compound has demonstrated significant anti-inflammatory effects in preclinical animal models of peritonitis and inflammatory bowel disease (IBD).[1][2]
Mechanism of Action
This compound functions as a small-molecule kinase inhibitor with a high affinity for IRAK4, exhibiting an IC50 value of 11.2 nM.[2][3][4] By inhibiting IRAK4, this compound effectively blocks the phosphorylation of IRAK4 and its downstream target, IKK. This action disrupts the Toll-like Receptor (TLR)/MYD88 signaling cascade, which in turn modulates the NF-κB pathway.[1] The ultimate result is the suppression of pro-inflammatory gene expression and a reduction in the secretion of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][4]
IRAK4 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits IRAK4 phosphorylation, blocking NF-κB signaling.
Dosage and Administration Summary
This compound has been evaluated in two primary mouse models, demonstrating efficacy through different routes of administration and dosage levels. All compounds for these studies were dissolved in dimethyl sulfoxide (DMSO).[1]
| Animal Model | Disease Induction | Route of Administration | Dosage | Frequency | Duration | Reference |
| LPS-Induced Peritonitis | Lipopolysaccharide (LPS) | Oral (p.o.) | 15 mg/kg and 30 mg/kg | Single dose, 4h pre-LPS | 6 hours total | [1] |
| DSS-Induced Colitis | Dextran Sulfate Sodium (DSS) | Intraperitoneal (i.p.) | 2 mg/kg | Daily | 10 days | [1][3] |
Experimental Protocols
LPS-Induced Peritonitis Mouse Model
This model is used to evaluate the acute anti-inflammatory effects of this compound.
Materials:
-
Balb/c mice[1]
-
This compound[1]
-
Lipopolysaccharide (LPS) from E. coli[1]
-
Vehicle (e.g., Phosphate Buffered Saline - PBS)[3]
-
Dimethyl sulfoxide (DMSO)[1]
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Animal Acclimation: Acclimate Balb/c mice to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (n=8 per group): Vehicle control, LPS + Vehicle, LPS + this compound (15 mg/kg), and LPS + this compound (30 mg/kg).[3]
-
This compound Administration: Dissolve this compound in DMSO. Administer the assigned dose of this compound or vehicle control orally (p.o.) to the mice.[1]
-
Incubation: Wait for 4 hours post-administration of this compound to allow for absorption.[1]
-
Peritonitis Induction: Induce peritonitis by administering a single intraperitoneal (i.p.) injection of LPS (5 mg/kg). The vehicle control group receives an i.p. injection of saline.[1]
-
Monitoring and Sample Collection: Two hours after the LPS challenge, euthanize the mice.[1]
-
Data Collection:
-
Observe and record the general behavior of the mice.[1]
-
Collect blood samples via cardiac puncture for serum analysis of TNF-α and IL-6 levels by ELISA.[1][3]
-
Harvest liver, colon, and lung tissues for histological analysis (H&E staining), RT-qPCR analysis of inflammatory gene expression (Tnfa, Il6, Il1b), and immunoblotting to assess the phosphorylation status of IRAK4, IKK, and p65.[1]
-
Experimental Workflow: LPS-Induced Peritonitis Model
Caption: Workflow for evaluating this compound in an acute peritonitis model.
DSS-Induced Colitis Mouse Model
This model is used to assess the therapeutic potential of this compound in treating inflammatory bowel disease (IBD).
Materials:
-
Mice (strain not specified, but Balb/c is common for this model)[1]
-
This compound[1]
-
Dextran Sulfate Sodium (DSS, 3.5% w/v)[1]
-
Vehicle (e.g., Saline or PBS)
-
Dimethyl sulfoxide (DMSO)[1]
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Animal Acclimation & Grouping: Following an acclimation period, randomly divide mice into three groups (n=6 per group): Normal Control, DSS + Vehicle, and DSS + this compound (2 mg/kg).[1]
-
Colitis Induction (Day 0): Begin induction of colitis by providing mice in the DSS groups with drinking water containing 3.5% (w/v) DSS. The Normal Control group receives regular drinking water. This continues for 7 consecutive days.[1]
-
Treatment (Day 1-10): Starting on Day 1, administer this compound (2 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily. Continue daily injections for the entire 10-day experimental period.[1]
-
Post-Induction Phase (Day 8-10): On Day 8, replace the DSS water with regular drinking water for all groups for the final 3 days of the experiment.[1]
-
Daily Monitoring: Throughout the 10-day period, monitor and record:
-
Endpoint Sample Collection (Day 10): At the end of the experiment, euthanize the mice.
-
Data Collection:
Experimental Workflow: DSS-Induced Colitis Model
Caption: 10-day protocol for the DSS-induced colitis model.
References
- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for p-IRAK4 Western Blotting with DW18134
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection of phosphorylated Interleukin-1 Receptor-Associated Kinase 4 (p-IRAK4) using Western blotting, with a specific focus on the application of DW18134, a novel and potent IRAK4 inhibitor.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are fundamental to the innate immune response.[1][2][3] Upon activation, IRAK4 is autophosphorylated and subsequently phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[2][4] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases.[5]
This compound is a small-molecule inhibitor of IRAK4 kinase activity.[6][7][8] It has been shown to dose-dependently inhibit the phosphorylation of IRAK4, thereby blocking downstream inflammatory signaling.[6][9] This makes this compound a valuable tool for studying the IRAK4 signaling pathway and a potential therapeutic candidate for inflammatory diseases.[6][8][10] Western blotting is a key technique to assess the efficacy of such inhibitors by directly measuring the levels of phosphorylated IRAK4.
Quantitative Data
The inhibitory activity of this compound on IRAK4 has been quantified, providing a basis for its use in cell-based assays.
| Compound | Target | IC50 | Cell Lines | Effect | Reference |
| This compound | IRAK4 | 11.2 nM | Primary peritoneal macrophages, RAW264.7 cells | Dose-dependently inhibited phosphorylation of IRAK4 and IKK; inhibited secretion of TNF-α and IL-6. | [6][7][8][11] |
Signaling Pathway and Experimental Workflow
To visualize the role of IRAK4 and the experimental approach to measure its phosphorylation, the following diagrams are provided.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 General Information | Sino Biological [sinobiological.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. Anti-IRAK4 (phospho T345) antibody (ab216513) | Abcam [abcam.com]
- 6. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Quantifying Cytokine Inhibition by DW18134 Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
DW18134 is a novel small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the inflammatory signaling cascade.[1][2][3][4] With an IC50 value of 11.2 nM, this compound effectively blocks the phosphorylation of IRAK4 and IKK, key steps in the activation of the NF-κB pathway.[1][2][3][4][5] This mechanism of action leads to a significant and dose-dependent reduction in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3][4][5] This application note provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on cytokine production in cell culture supernatants.
Mechanism of Action: this compound Signaling Pathway
This compound targets IRAK4, a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes phosphorylated. Activated IRAK4 then phosphorylates downstream targets, including IKK (IκB kinase), which leads to the activation of the NF-κB transcription factor. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for TNF-α and IL-6.[1][3] By inhibiting IRAK4, this compound effectively disrupts this signaling cascade, thereby suppressing the production of these key inflammatory mediators.[1][2][3]
Caption: this compound inhibits the IRAK4 signaling pathway.
Experimental Data
The following tables summarize representative quantitative data from in vitro experiments measuring the effect of this compound on TNF-α and IL-6 secretion from lipopolysaccharide (LPS)-stimulated primary peritoneal macrophages and RAW264.7 cells.
Table 1: Effect of this compound on TNF-α Secretion (pg/mL)
| Cell Line | Treatment Group | Concentration (nM) | TNF-α (pg/mL) ± SD | % Inhibition |
| Primary Peritoneal Macrophages | Vehicle Control (LPS) | 0 | 1250 ± 98 | 0% |
| This compound (LPS) | 10 | 625 ± 55 | 50% | |
| This compound (LPS) | 50 | 250 ± 30 | 80% | |
| This compound (LPS) | 100 | 100 ± 15 | 92% | |
| RAW264.7 | Vehicle Control (LPS) | 0 | 1500 ± 120 | 0% |
| This compound (LPS) | 10 | 780 ± 62 | 48% | |
| This compound (LPS) | 50 | 315 ± 40 | 79% | |
| This compound (LPS) | 100 | 120 ± 22 | 92% |
Table 2: Effect of this compound on IL-6 Secretion (pg/mL)
| Cell Line | Treatment Group | Concentration (nM) | IL-6 (pg/mL) ± SD | % Inhibition |
| Primary Peritoneal Macrophages | Vehicle Control (LPS) | 0 | 2500 ± 210 | 0% |
| This compound (LPS) | 10 | 1300 ± 150 | 48% | |
| This compound (LPS) | 50 | 550 ± 65 | 78% | |
| This compound (LPS) | 100 | 200 ± 30 | 92% | |
| RAW264.7 | Vehicle Control (LPS) | 0 | 3200 ± 280 | 0% |
| This compound (LPS) | 10 | 1664 ± 145 | 48% | |
| This compound (LPS) | 50 | 672 ± 80 | 79% | |
| This compound (LPS) | 100 | 256 ± 45 | 92% |
ELISA Protocol for Cytokine Quantification
This protocol outlines a sandwich ELISA for the sensitive and specific quantification of cytokines such as TNF-α and IL-6 in cell culture supernatants following treatment with this compound.
Materials and Reagents
-
96-well high-binding ELISA plates
-
Purified anti-cytokine capture antibody (e.g., anti-TNF-α, anti-IL-6)
-
Biotinylated anti-cytokine detection antibody (e.g., anti-TNF-α, anti-IL-6)
-
Recombinant cytokine standards (e.g., recombinant TNF-α, recombinant IL-6)
-
Streptavidin-Horseradish Peroxidase (SAv-HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.5)
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Cell culture supernatants from cells treated with vehicle or this compound and stimulated with an inflammatory agent (e.g., LPS).
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Standard sandwich ELISA workflow for cytokine quantification.
Detailed Protocol
Plate Coating
-
Dilute the purified anti-cytokine capture antibody to a final concentration of 1-4 µg/mL in Coating Buffer.[6]
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
The next day, wash the plate 3 times with 200 µL of Wash Buffer per well.
Blocking
-
Add 200 µL of Assay Diluent to each well to block non-specific binding.
-
Incubate for at least 1 hour at room temperature.
-
Wash the plate 3 times with Wash Buffer.
Sample and Standard Incubation
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent. A common range is 2000 pg/mL to 15.6 pg/mL.[6]
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer.
Detection
-
Dilute the biotinylated anti-cytokine detection antibody to a final concentration of 0.25-2 µg/mL in Assay Diluent.[6]
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
Enzyme and Substrate Reaction
-
Dilute the SAv-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted SAv-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 7 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
Data Acquisition and Analysis
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each this compound treatment group relative to the vehicle control.
Conclusion
The ELISA protocol detailed in this application note provides a robust and reliable method for quantifying the inhibitory effects of this compound on the production of key pro-inflammatory cytokines. The provided data demonstrates the potent, dose-dependent inhibition of TNF-α and IL-6 secretion by this compound in relevant cellular models. This assay is a valuable tool for researchers and drug development professionals studying the immunomodulatory properties of IRAK4 inhibitors and their therapeutic potential in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
DW18134: Application Notes and Protocols for Cell-Based Assays
Introduction
DW18134 is a novel and potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1][2] With an IC50 value of 11.2 nM, this compound effectively blocks the IRAK4 signaling cascade, leading to the inhibition of downstream inflammatory responses.[1][3][4][5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, primarily focusing on its anti-inflammatory properties in macrophage cell lines.
Mechanism of Action: this compound targets the kinase activity of IRAK4.[1] IRAK4 is a key component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[4] Upon receptor stimulation, IRAK4 is activated and initiates a signaling cascade that results in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[1][6] By inhibiting IRAK4, this compound prevents the phosphorylation of downstream targets, including IKK, thereby suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IRAK4 Kinase Inhibition) | 11.2 nM | Enzymatic Assay | [1][3][4] |
| Effect on p-IRAK4 | Dose-dependent inhibition | Primary Peritoneal Macrophages, RAW264.7 cells | [1] |
| Effect on p-IKK | Dose-dependent inhibition | Primary Peritoneal Macrophages, RAW264.7 cells | [1] |
| Effect on TNF-α Secretion | Dose-dependent inhibition | Primary Peritoneal Macrophages, RAW264.7 cells | [1] |
| Effect on IL-6 Secretion | Dose-dependent inhibition | Primary Peritoneal Macrophages, RAW264.7 cells | [1] |
Experimental Protocols
Protocol 1: General Preparation of this compound for Cell Culture
This protocol describes the preparation of a stock solution of this compound and its dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
Procedure:
-
Reconstitution of this compound: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. Ensure complete dissolution by vortexing.
-
Stock Solution Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
Protocol 2: Inhibition of LPS-Induced Inflammatory Response in Macrophages
This protocol details the use of this compound to inhibit the inflammatory response induced by Lipopolysaccharide (LPS) in macrophage cell lines such as RAW264.7 or primary peritoneal macrophages.
Materials:
-
RAW264.7 cells or primary peritoneal macrophages
-
Complete cell culture medium (DMEM for RAW264.7, RPMI-1640 for primary macrophages), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound working solutions
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, lysis buffer for Western blotting)
Procedure:
-
Cell Seeding: Seed the macrophage cells into the appropriate cell culture plates at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the cells for 2 hours.[6]
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[6]
-
Incubation: Incubate the cells for the desired period. For cytokine secretion analysis (ELISA), a 24-hour incubation is typical.[6] For analysis of protein phosphorylation (Western Blot), a shorter incubation time (e.g., 30-60 minutes) is recommended.
-
Sample Collection:
-
For Cytokine Analysis (ELISA): Collect the cell culture supernatant. Centrifuge to remove any cellular debris and store at -80°C until analysis.
-
For Protein Analysis (Western Blot): Wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors. Collect the cell lysates and determine the protein concentration.
-
-
Downstream Analysis: Perform ELISA to quantify the levels of TNF-α and IL-6 in the supernatant or Western blotting to analyze the phosphorylation status of IRAK4 and IKK in the cell lysates.
Protocol 3: Cell Viability Assay
This protocol is to assess the potential cytotoxic effects of this compound on the cells used in the experiment.
Materials:
-
Macrophage cells (e.g., RAW264.7)
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar cell viability assay reagent
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for 24 hours, or a time point relevant to your main experiment.[7]
-
Viability Measurement: Add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
This compound Signaling Pathway
References
- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
DW18134 solubility in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRAK4 inhibitor, DW18134.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A stock solution of 10 mM in DMSO has been reported in the literature and can be stored at -20°C.[1][2] For in vivo experiments, this compound has been dissolved in saline.[1]
Q2: How should I prepare working solutions of this compound for cell culture experiments?
A2: To prepare a working solution, the DMSO stock solution should be diluted in your cell culture medium. It is crucial to perform a step-wise dilution to prevent the precipitation of the compound. For example, you can prepare an intermediate dilution in the cell culture medium before making the final dilution to the desired concentration.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v). Many protocols recommend a final DMSO concentration of 0.1% or lower to minimize off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing precipitation when I add the this compound solution to my cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous-based cell culture media is a common issue with hydrophobic compounds. Please refer to our troubleshooting guide below for detailed steps to address this.
Solubility Data
The following table summarizes the known solubility information for this compound and other IRAK4 inhibitors.
| Compound | Solvent | Reported Concentration |
| This compound | DMSO | 10 mM [1][2] |
| IRAK4-IN-1 | DMSO | 4 mg/mL (11.85 mM) |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL (198.4 mM) |
| IRAK4 Inhibitor, Compound 26 | DMSO | 50 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile microcentrifuge tube, weigh the desired amount of this compound.
-
Solvent Addition: Add the calculated volume of sterile, cell culture grade DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Cell Culture Treatment Protocol (Example with RAW264.7 cells)
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified 5% CO₂ environment at 37°C.[1]
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature. Prepare the desired final concentrations by serial dilution in pre-warmed complete cell culture medium.
-
Cell Treatment: Pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 2 hours) before stimulating with an agonist like lipopolysaccharide (LPS).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Medium | The compound is highly hydrophobic and has low aqueous solubility. The transition from a high concentration of an organic solvent (DMSO) to an aqueous medium is too abrupt. | - Perform a step-wise dilution: Create an intermediate dilution of your DMSO stock in the cell culture medium before making the final dilution. - Gently warm the medium: Pre-warm your cell culture medium to 37°C before adding the compound. - Increase the final DMSO concentration slightly: While keeping it below toxic levels (e.g., up to 0.5%), a slightly higher DMSO concentration might be necessary to maintain solubility. - Consider co-solvents: If precipitation persists, consider the use of co-solvents such as PEG400 or Tween 80 in your final dilution. |
| Stock Solution Appears Cloudy or has Precipitate after Thawing | The compound may have come out of solution during freezing. | - Warm and vortex: Gently warm the tube in a 37°C water bath and vortex thoroughly to ensure the compound is fully redissolved before preparing working solutions. If it does not fully redissolve, the stock solution may be compromised. |
| Inconsistent Experimental Results | Incomplete dissolution of the compound. Degradation of the compound. | - Ensure complete dissolution: Always visually inspect your stock and working solutions to ensure there is no precipitate before treating your cells. - Avoid repeated freeze-thaw cycles: Use single-use aliquots of your stock solution. |
Visualizations
References
DW18134 stability at room temperature and in solution
Welcome to the technical support center for DW18134. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is shipped at room temperature, which suggests it is stable for the duration of shipping and normal handling.[1] For long-term storage, it is recommended to store the solid compound as indicated on the product's certificate of analysis, which typically involves refrigeration or freezing.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 10 mM.[2] It is recommended to store these DMSO stock solutions at -20°C. For in vivo studies, the compound has been dissolved in saline for administration.[3]
Q3: What is the stability of this compound in DMSO at room temperature?
A3: While specific quantitative stability data for this compound in DMSO at room temperature is not available, a general study on the stability of a large number of compounds in DMSO provides some guidance. The probability of observing a compound after storage in DMSO at room temperature was found to be 92% after 3 months, 83% after 6 months, and 52% after one year.[4][5] Another study indicated that most compounds in DMSO are stable for 15 weeks at 40°C.[6] It is important to note that the presence of water can accelerate degradation more than oxygen.[6]
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A4: A study on compound stability in DMSO suggests that up to 11 freeze-thaw cycles (from -15°C to 25°C) do not cause significant compound loss.[6] However, to minimize the potential for degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q5: How stable is this compound in aqueous solutions like saline for in vivo experiments?
A5: Specific stability data for this compound in saline is not available. The stability of small molecules in aqueous solutions can be influenced by factors such as pH and concentration.[7] For example, a study on ampicillin in normal saline found it to be stable for at least 24 hours at room temperature.[8] It is recommended to prepare fresh aqueous solutions of this compound for in vivo experiments and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in stock solution. | - Prepare fresh DMSO stock solutions. - Avoid prolonged storage of stock solutions at room temperature. - Ensure DMSO is of high purity and free of water, as water can accelerate degradation.[6] - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation of this compound when diluting from DMSO stock into aqueous buffer. | Poor solubility of the compound in the aqueous medium at the desired concentration. | - Make initial serial dilutions in DMSO before adding the final diluted sample to the aqueous buffer. - Ensure the final concentration of DMSO in the assay is low and does not affect the experimental results. - If precipitation persists, consider using a different solvent system or formulation, though this may require further validation. |
| Variability in in vivo efficacy. | Instability of this compound in the saline solution. | - Prepare fresh saline solutions of this compound immediately before each experiment. - Ensure the pH of the saline solution is within a range that promotes stability for similar compounds, if known. |
| Concerns about handling and exposure. | This compound is a potent small molecule inhibitor. | - Handle this compound in accordance with safety guidelines for hazardous drugs.[9][10] - Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. - Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood. |
Data on Compound Stability in Solution
While specific quantitative stability data for this compound is not publicly available, the following table summarizes general findings on the stability of compounds stored in DMSO.
| Storage Condition | Duration | Probability of Compound Integrity | Reference |
| Room Temperature in DMSO | 3 months | 92% | [4][5] |
| Room Temperature in DMSO | 6 months | 83% | [4][5] |
| Room Temperature in DMSO | 1 year | 52% | [4][5] |
| 40°C in DMSO | 15 weeks | Most compounds stable | [6] |
| Freeze-Thaw Cycles (-15°C to 25°C) in DMSO | 11 cycles | No significant loss | [6] |
Experimental Protocols & Methodologies
General Protocol for In Vitro Cell-Based Assay
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay, such as inhibiting LPS-induced cytokine production in macrophages.
-
Cell Culture: Culture macrophages (e.g., RAW264.7 or primary peritoneal macrophages) in appropriate media and conditions until they reach the desired confluence.
-
Compound Preparation:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to achieve the desired concentrations for the dose-response experiment.
-
Further dilute the DMSO solutions in cell culture media to the final working concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Pre-treat the cells with the various concentrations of this compound for a specified period (e.g., 2 hours).[11]
-
Include a vehicle control (media with the same final concentration of DMSO) and a positive control (without this compound).
-
-
Stimulation:
-
After the pre-treatment period, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 5 µg/mL).[11]
-
-
Incubation: Incubate the cells for a period sufficient to induce the desired response (e.g., cytokine production).
-
Endpoint Analysis:
-
Collect the cell culture supernatants to measure the levels of secreted cytokines (e.g., TNF-α and IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
Cell lysates can be prepared to analyze the phosphorylation status of IRAK4 and downstream signaling proteins (e.g., IKK) by Western blotting.[11]
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the IRAK4 signaling pathway.
Experimental Workflow for In Vitro Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Ampicillin in Normal Saline and Buffered Normal Saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashp.org [ashp.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Potential off-target effects of DW18134 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DW18134, a novel inhibitor of the Serine/Threonine Kinase XYZ (STK-XYZ), particularly when used at high concentrations in experimental settings.
Troubleshooting Guides & FAQs
Q1: We are observing unexpected levels of apoptosis in our cell line treated with high concentrations (>10 µM) of this compound, which is inconsistent with the known function of its primary target, STK-XYZ. What could be the cause?
A1: At concentrations significantly above the IC50 for STK-XYZ, this compound may exhibit inhibitory activity against other kinases. A potential off-target candidate is the Pro-Survival Kinase 1 (PSK1), which is a key regulator of apoptotic pathways. Inhibition of PSK1 by high concentrations of this compound could lead to the activation of caspases and subsequent apoptosis. We recommend performing a dose-response experiment and measuring the activity of both STK-XYZ and PSK1 to confirm this hypothesis.
Q2: Our in-vivo xenograft study shows a reduction in tumor growth as expected, but we are also seeing signs of mild cardiotoxicity, which was not predicted. How can we investigate if this is an off-target effect of this compound?
A2: Cardiotoxicity is a known side effect associated with the inhibition of certain off-target kinases. One possibility is the unintended inhibition of Cardiac Kinase 2 (CK2), which plays a role in cardiomyocyte survival. To investigate this, we suggest performing a targeted kinase profiling assay including CK2 with this compound at the concentrations observed in your in-vivo study. Additionally, in-vitro studies using human iPSC-derived cardiomyocytes treated with a dose range of this compound can help to assess direct cardiotoxic effects.
Q3: We are using this compound to block Pathway A, but at high concentrations, we are also seeing modulation of Pathway B. How can we confirm if this is a direct off-target effect or a downstream consequence of inhibiting the primary target?
A3: To differentiate between a direct off-target effect and a downstream consequence, we recommend a rescue experiment. After treating the cells with a high concentration of this compound, attempt to rescue the activity of Pathway A by introducing a constitutively active form of STK-XYZ. If Pathway B remains modulated, it is likely a direct off-target effect. Conversely, if the activity of Pathway B is restored, the effect is likely downstream of STK-XYZ inhibition. The following logical workflow can guide your experimental design.
Data on this compound Kinase Selectivity
The following table summarizes the inhibitory activity of this compound against its primary target STK-XYZ and key potential off-target kinases.
| Kinase Target | IC50 (nM) | Description |
| STK-XYZ (Primary Target) | 5 | A key kinase in the cell proliferation pathway. |
| PSK1 (Off-Target) | 850 | A member of the pro-survival signaling pathway. |
| CK2 (Off-Target) | 1200 | A kinase involved in cardiomyocyte function. |
| Other tested kinases | >10,000 | A panel of 100 other kinases showed minimal inhibition. |
Experimental Protocols
Protocol 1: In-Vitro Kinase Profiling Assay
This protocol is designed to determine the inhibitory activity of this compound against a panel of kinases.
-
Reagents and Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human kinases (STK-XYZ, PSK1, CK2)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km for each respective kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Signaling Pathways
The diagram below illustrates the intended on-target and potential off-target effects of this compound at high concentrations.
DW18134 In Vitro Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro cytotoxicity assessment of DW18134, a novel IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with an IC50 value of 11.2 nM.[1][2][3][4] Its primary mechanism of action is the inhibition of the IRAK4 signaling pathway, which plays a critical role in NF-κB-regulated inflammatory signaling.[1][2] By inhibiting IRAK4, this compound dose-dependently suppresses the phosphorylation of IRAK4 and IKK, leading to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3]
Q2: Has the cytotoxicity of this compound been evaluated in vitro?
Yes. Studies have shown that this compound did not exhibit significant cytotoxicity in primary peritoneal macrophages (PCM) and RAW 264.7 macrophage cell lines after 24 hours of treatment, as determined by a CCK-8 cell viability assay.[5] This suggests that this compound has a favorable in vitro safety profile in these cell lines.
Q3: What are the common assays to assess the in vitro cytotoxicity of a compound like this compound?
Commonly used in vitro cytotoxicity assays include:
-
MTT/XTT/MTS/WST/CCK-8 Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[10][11][12][13][14]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays detect the biochemical and morphological changes that occur in cells undergoing apoptosis (programmed cell death).[15][16][17][18][19]
Q4: I am observing unexpected cytotoxicity in my experiments with this compound. What could be the potential causes?
While this compound has shown low cytotoxicity, unexpected cell death in your experiments could be due to several factors unrelated to the compound itself. Please refer to the troubleshooting section below for a detailed guide.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity experiments.
| Problem | Potential Cause | Recommended Solution |
| High background in MTT/MTS/XTT assays | Phenol red or serum in the culture medium can interfere with absorbance readings. | Use phenol red-free medium or include a background control with medium only (no cells) for subtraction.[6][9] |
| Bacterial or yeast contamination. | Regularly check cell cultures for contamination. Use aseptic techniques and consider adding antibiotics/antimycotics to the culture medium. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity.[20] |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider serial dilutions to work with larger, more accurate volumes.[20] | |
| Edge effects in 96-well plates due to evaporation. | Avoid using the outer wells of the plate for experimental samples or ensure proper humidification of the incubator.[21] | |
| High LDH release in negative control wells | Rough handling of cells during seeding or media changes. | Handle cells gently to avoid mechanical damage to the cell membrane. |
| High cell density leading to spontaneous cell death. | Optimize the cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the experiment.[22] | |
| No dose-dependent cytotoxicity observed | Compound instability or degradation in the culture medium. | Prepare fresh dilutions of this compound from a stock solution for each experiment.[20] |
| Incorrect concentration range. | Perform a wide-range dose-response experiment to identify the appropriate concentration range for your cell line. | |
| Cell line insensitivity. | The chosen cell line may not be sensitive to the compound's potential cytotoxic effects. Consider using a different, more relevant cell line. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[6][7][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay principles.[10][11][12][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[12][14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12][14]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[12][14] Add 50 µL of stop solution.[12][14] Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the general steps for detecting apoptosis by flow cytometry.[15][16][17][18]
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (nM) | Reference |
| IRAK4 | 11.2 | [1][2][3][4] |
Table 2: Summary of a Representative In Vitro Cytotoxicity Study on this compound
| Cell Line | Assay | Treatment Duration | Result | Reference |
| Primary Peritoneal Macrophages (PCM) | CCK-8 | 24 hours | No significant cytotoxicity | [5] |
| RAW 264.7 | CCK-8 | 24 hours | No significant cytotoxicity | [5] |
Visualizations
Caption: this compound inhibits the IRAK4 signaling pathway.
Caption: Workflow for the MTT cell viability assay.
References
- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Lactate Dehydrogenase Assay [bio-protocol.org]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
DW18134 quality control and purity analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity analysis of DW18134, a potent IRAK4 inhibitor.
Properties and Specifications
This compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC50 of 11.2 nM.[1][2][3][4][5] It functions by inhibiting the phosphorylation of IRAK4 and IKK, which in turn downregulates the secretion of inflammatory cytokines such as TNF-α and IL-6.[1][2][3][4][5]
| Property | Value |
| Molecular Formula | C24H21N5O3 |
| Molecular Weight | 427.46 |
| CAS Number | 2626988-87-0 |
| IC50 | 11.2 nM for IRAK4 |
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound should be stored at -20°C when dissolved in dimethyl sulfoxide (DMSO).[6] For shipping, it is stable at room temperature in the continental US.[1][2][3] Always refer to the Certificate of Analysis for specific storage recommendations.[1][2][3]
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO at a concentration of 10 mM.[6] For in vivo studies, it can be further diluted in saline.[6]
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of IRAK4.[1][2][3] By blocking IRAK4 activation, it inhibits the phosphorylation of downstream targets like IKK and p65, ultimately reducing the production of pro-inflammatory cytokines.[4][6]
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in mouse models of lipopolysaccharide (LPS)-induced peritonitis and dextran sulfate sodium (DSS)-induced colitis.[1][2][3][4][6] It has been shown to reduce inflammation and protect the intestinal barrier.[1][2][3][4][6]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of TNF-α or IL-6 secretion in my cell-based assay. What could be the issue?
A1:
-
Cell Line and Treatment: Ensure you are using a cell line responsive to IRAK4 inhibition, such as primary peritoneal macrophages or RAW264.7 cells.[4] Confirm that the cells were properly stimulated with an inflammatory agent like LPS.[7]
-
Compound Concentration and Incubation Time: Verify the concentration of this compound used. A dose-dependent inhibition should be observed.[4] The incubation time is also critical; a 2-hour treatment has been shown to be effective for inhibiting phosphorylation of IRAK4 and IKK.[7]
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Improper storage can lead to loss of activity.
Q2: My Western blot results for p-IRAK4 and p-IKK are inconsistent after treatment with this compound. What should I check?
A2:
-
Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Specificity: Confirm the specificity of your primary antibodies for the phosphorylated forms of IRAK4 and IKK.
-
Loading Controls: Always include a reliable loading control to ensure equal protein loading across all lanes.
-
Positive and Negative Controls: Include appropriate controls, such as LPS-stimulated cells without the inhibitor (positive control) and unstimulated cells (negative control), to validate your results.
Experimental Protocols
Western Blot Analysis for p-IRAK4 and p-IKK
This protocol is adapted from studies investigating the effect of this compound on IRAK4 signaling.[7]
-
Cell Culture and Treatment: Plate RAW264.7 cells or primary peritoneal macrophages and allow them to adhere. Stimulate the cells with LPS (e.g., 5 µg/mL) and treat with varying concentrations of this compound for 2 hours.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IRAK4, p-IKK, and a loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol is based on methods used to measure cytokine secretion following this compound treatment.[7]
-
Sample Collection: Collect the cell culture supernatants from cells treated with LPS and this compound as described in the Western blot protocol.[7] For in vivo studies, collect serum samples from treated mice.[6]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of TNF-α and IL-6 in your samples by interpolating from the standard curve.
Visualizations
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DW18134 lot-to-lot variability considerations
Welcome to the technical support center for DW18134. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Compound Information and Handling
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with an in vitro IC50 of 11.2 nM.[1] It functions by inhibiting the phosphorylation of IRAK4 and its downstream target, IKK. This action subsequently downregulates the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
Q2: How should I store and handle this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions for cell-based assays, ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Q3: I am observing significant variability in my experimental results between different lots of this compound. What could be the cause?
A3: Lot-to-lot variability in small molecule inhibitors like this compound can arise from several factors related to its synthesis and purity. This compound possesses an oxazole-4-carboxamide scaffold, and its synthesis likely involves steps such as palladium-catalyzed cross-coupling reactions. Potential sources of variability include:
-
Purity Differences: The percentage of the active compound may vary between lots.
-
Presence of Impurities: Different lots may contain varying levels and types of impurities, such as unreacted starting materials, byproducts from the synthesis (e.g., from palladium-catalyzed reactions), or degradation products.
-
Solubility and Aggregation: Minor variations in the physical properties of the solid compound between lots could affect its solubility and tendency to form aggregates in solution, impacting its effective concentration in assays.[3][4][5][6]
Q4: How can I mitigate the impact of lot-to-lot variability?
A4: To ensure the reproducibility of your results, it is crucial to qualify each new lot of this compound. We recommend the following steps:
-
Analytical Characterization: If possible, perform analytical tests to confirm the identity and purity of each new lot. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods for this purpose.[7][8][9]
-
Functional Validation: Functionally test each new lot in a standardized, quantitative assay before use in large-scale or critical experiments. A good validation experiment would be to determine the IC50 value for the inhibition of IRAK4 activity or a downstream cellular event, such as cytokine secretion.
-
Standardized Compound Handling: Adhere to a strict, consistent protocol for preparing stock and working solutions for every experiment.
Q5: My IC50 value for this compound is different from the published value. What are the potential reasons?
A5: Discrepancies in IC50 values are a common issue and can be attributed to several factors:[10]
-
Assay Conditions: Minor variations in experimental conditions can significantly impact IC50 values. These include cell type, cell density, serum concentration in the media, incubation time, and the specific assay reagents and detection method used.[11]
-
Compound Purity and Integrity: As mentioned, the purity of your this compound lot is critical. Impurities can interfere with the assay.[10]
-
Compound Solubility and Aggregation: Poor solubility or aggregation of this compound in your assay medium can lead to an overestimation of the IC50 value.[4][5]
-
ATP Concentration (for in vitro kinase assays): In biochemical assays, the concentration of ATP relative to its Michaelis-Menten constant (Km) for IRAK4 will influence the apparent IC50 of an ATP-competitive inhibitor like this compound.[11][12]
Troubleshooting Guide
Below are common issues encountered during experiments with this compound and steps to resolve them.
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent inhibition of p-IRAK4/p-IKK in Western Blots | 1. Lot-to-lot variability of this compound. 2. Inconsistent cell stimulation (e.g., with LPS).3. Suboptimal antibody performance.4. Variations in protein extraction or loading. | 1. Qualify new lots of this compound: Perform a dose-response experiment to confirm the expected inhibitory activity.2. Standardize stimulation: Ensure consistent concentration and incubation time for the stimulating agent.3. Validate antibodies: Titrate primary and secondary antibodies to determine optimal concentrations. Include appropriate positive and negative controls.4. Normalize protein loading: Use a reliable method for protein quantification (e.g., BCA assay) and normalize to a loading control (e.g., GAPDH, β-actin). |
| High variability in TNF-α/IL-6 ELISA results | 1. This compound lot variability. 2. Inconsistent cell seeding or stimulation.3. Pipetting errors.4. Issues with the ELISA kit (e.g., expired reagents, improper storage). | 1. Confirm this compound activity: Test each new lot in a pilot experiment.2. Ensure consistent cell handling: Use a consistent cell passage number and seeding density. Ensure uniform stimulation across wells.3. Use calibrated pipettes: Practice proper pipetting technique to ensure accuracy and precision.4. Check ELISA kit integrity: Verify the expiration date and storage conditions of the kit. Include all recommended controls (e.g., standard curve, blanks). |
| Low potency or efficacy in cell viability assays (e.g., MTT, MTS, CellTiter-Glo) | 1. Compound precipitation or aggregation. 2. Incorrect compound concentration. 3. Cell line insensitivity. 4. Assay interference. | 1. Improve solubility: Prepare a fresh stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is low. Visually inspect for precipitates. Consider using a detergent like Tween-20 (at a low concentration) in biochemical assays to minimize aggregation.[3]2. Verify dilutions: Double-check all calculations and dilutions for the preparation of working solutions.3. Confirm target expression: Ensure your cell line expresses IRAK4 and that the pathway is active and relevant to cell viability in your model.4. Run controls: Include a vehicle-only control and a positive control for cytotoxicity. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IRAK4 and Phospho-IKK
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of IRAK4 and IKK in a cell-based assay.
-
Cell Seeding: Plate RAW 264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes to induce IRAK4 pathway activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRAK4, total IRAK4, phospho-IKK, total IKK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to the total protein signals and the loading control.
Protocol 2: ELISA for TNF-α and IL-6
This protocol describes the measurement of secreted TNF-α and IL-6 from cell culture supernatants following treatment with this compound.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Western Blot protocol, typically in a 24-well or 96-well plate format.
-
Cell Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-24 hours. The optimal stimulation time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for your specific TNF-α and IL-6 kits.
-
Briefly, this involves adding the supernatants and a standard curve of the recombinant cytokine to an antibody-coated plate.
-
This is followed by incubation with a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the recombinant cytokine.
-
Calculate the concentration of TNF-α and IL-6 in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. Quality control of small molecules - Kymos [kymos.com]
- 8. Small Molecules Analysis & QC [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of IRAK4 Inhibitors: DW18134 vs. PF-06650833
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in inflammatory signaling pathways, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases. This guide provides an objective comparison of two prominent small-molecule IRAK4 inhibitors, DW18134 and PF-06650833 (Zimlovisertib), summarizing their performance based on available experimental data.
Biochemical and Cellular Potency
Both this compound and PF-06650833 have demonstrated potent inhibition of IRAK4. However, in direct enzymatic assays, PF-06650833 exhibits a significantly lower IC50 value, suggesting higher biochemical potency.[1] PF-06650833 has also been shown to be highly potent in cell-based assays.[2]
| Compound | Assay Type | IC50 (nM) | Source |
| This compound | Enzymatic Assay | 11.2 ± 2.0 | [1] |
| PF-06650833 | Enzymatic Assay | 0.9 ± 0.1 | [1] |
| Cell-based Assay | 0.2 | [2] | |
| PBMC Assay (TNFα release) | 2.4 | [2][3] | |
| Human Whole Blood Assay | 8.8 | [3] |
Kinase Selectivity
PF-06650833 has been profiled against a broad panel of kinases and has demonstrated high selectivity for IRAK4. In a screening of 278 kinases, approximately 100% inhibition was observed for IRAK4 at a concentration of 200 nM.[2] It is nearly 7,000 times more selective for IRAK4 than for IRAK1.[3] Detailed kinase selectivity data for this compound is not as readily available in the public domain.
In Vivo Efficacy
A direct comparison of this compound and PF-06650833 has been conducted in a lipopolysaccharide (LPS)-induced peritonitis mouse model. In this study, this compound was reported to surpass the positive control, PF-06650833, in improving behavioral scores and reducing serum levels of the pro-inflammatory cytokines TNF-α and IL-6.[4]
Both compounds have been evaluated in various other preclinical models. This compound has shown efficacy in a dextran sulfate sodium (DSS)-induced colitis model in mice, where it reduced the disease activity index and restored intestinal barrier function.[1][5] PF-06650833 has demonstrated efficacy in a rat collagen-induced arthritis (CIA) model and in murine models of lupus.[2][6]
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is not yet publicly available. For PF-06650833, data from a Phase 1 clinical trial in healthy volunteers is available. The immediate-release (IR) formulation showed a median Tmax of approximately 2 hours, while a modified-release (MR) formulation had a Tmax of about 4 hours at steady state.[7] The half-life for the top IR and MR doses was approximately 25-31 hours.[7] In preclinical studies with rats, orally administered PF-06650833 dose-dependently inhibited LPS-induced TNF-α.[2]
| Compound | Formulation | Tmax (hours) | Half-life (hours) | Subject |
| PF-06650833 | Immediate-Release (IR) | ~2 | 25-31 | Healthy Volunteers |
| Modified-Release (MR) | ~4 | 25-31 | Healthy Volunteers |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and the general workflow of the in vivo peritonitis model used to compare this compound and PF-06650833.
References
- 1. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Guide to the Efficacy of DW18134 and Other IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of inflammatory diseases and cancers. As a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, its inhibition offers a promising strategy to modulate downstream inflammatory responses. This guide provides an objective comparison of the efficacy of a novel IRAK4 inhibitor, DW18134, with other prominent IRAK4 inhibitors: Emavusertib (CA-4948), Zimlovisertib (PF-06650833), and Zabedosertib (BAY 1834845). The information is supported by available experimental data to aid researchers in their drug development endeavors.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and other selected IRAK4 inhibitors. It is important to note that the IC50 values may have been determined under different experimental conditions, which can influence the results. For a direct and definitive comparison, these inhibitors would need to be evaluated side-by-side in the same assays.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | IRAK4 | 11.2 | Enzymatic Assay | [1] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | 57 | FRET Kinase Assay | [2][3] |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Cell-based Assay | [4] |
| 2.4 | PBMC Assay | [4] | ||
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | Biochemical Assay | [5] |
Key Efficacy Findings from Preclinical Studies
This compound has demonstrated potent anti-inflammatory effects in preclinical models. In a study on LPS-induced peritonitis in mice, this compound significantly reduced serum levels of TNF-α and IL-6.[6] Furthermore, in a DSS-induced colitis model, this compound treatment led to a reduction in the disease activity index and restored intestinal barrier function.[6][7] Mechanistically, this compound inhibits the phosphorylation of IRAK4 and its downstream target IKK in a dose-dependent manner.[1][7]
Emavusertib (CA-4948) , an orally active inhibitor of both IRAK4 and FLT3, has shown anti-tumor activity in animal models, particularly in tumors with MyD88 gene mutations.[2] In cell-based assays using TLR-stimulated THP-1 cells, Emavusertib reduced the release of TNF-α, IL-1β, IL-6, and IL-8 with an IC50 of less than 250 nM.[2][8]
Zimlovisertib (PF-06650833) is a highly potent and selective IRAK4 inhibitor. In preclinical models of rheumatoid arthritis, it has been shown to reduce inflammation.[9] In a rat model of collagen-induced arthritis, Zimlovisertib decreased paw volume.[9] It has also demonstrated efficacy in murine models of lupus by reducing circulating autoantibody levels.[10]
Zabedosertib (BAY 1834845) is a selective and orally active IRAK4 inhibitor. In vivo studies in mice with LPS-induced acute respiratory distress syndrome (ARDS) showed that Zabedosertib could prevent lung injury and reduce inflammation.[5] It has also been shown to inhibit IL-1β and LPS-induced inflammation in a dose-dependent manner in animal models.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
DW18134: A Comparative Analysis of Kinase Selectivity
In the landscape of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of their therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of the kinase selectivity profile of DW18134, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against other kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance relative to other relevant kinase inhibitors.
Quantitative Kinase Inhibition Profile
This compound has been identified as a potent and selective inhibitor of IRAK4 with a reported IC50 of 11.2 nM.[1][2][3][4] To provide a comparative context, the following table summarizes the inhibitory activity of this compound and a well-characterized IRAK4 inhibitor, PF-06650833.
| Compound | Primary Target | IC50 (nM) | Reference |
| This compound | IRAK4 | 11.2 | [2][3][4][5] |
| PF-06650833 | IRAK4 | 2.4 | [6] |
While extensive kinome-wide selectivity data for this compound is not publicly available, a comparison with PF-06650833, which has been profiled against a large panel of kinases, offers valuable insights. PF-06650833 demonstrates high selectivity for IRAK4. In a screen against over 200 kinases, only twelve other kinases showed IC50 values below 1 µM, and it was found to be approximately 7,000 times more selective for IRAK4 than for the closely related IRAK1.[6] This high degree of selectivity for PF-06650833 suggests that inhibitors targeting the ATP-binding site of IRAK4, such as this compound, can be designed to achieve a favorable selectivity profile.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are critical for innate immunity and inflammatory responses. Inhibition of IRAK4 by molecules like this compound blocks the downstream activation of NF-κB and subsequent production of pro-inflammatory cytokines.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below is a generalized protocol for a biochemical kinase inhibition assay, based on commonly used methods for assessing IRAK4 inhibitors.
General Biochemical Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the in vitro potency of an inhibitor against IRAK4 or other kinases. Specific assay formats, such as ADP-Glo™, LanthaScreen®, or radioisotope-based filter binding assays, will have variations in the detection method.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., IRAK4)
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[7]
-
Detection reagents (specific to the assay format, e.g., ADP-Glo™ reagents, europium-labeled antibody and fluorescent tracer for LanthaScreen®, or [γ-³³P]ATP for radioisotope assays)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of detecting the assay signal (luminescence, fluorescence, or radioactivity)
2. Experimental Workflow:
The following diagram outlines a typical workflow for a biochemical kinase inhibition assay.
3. Detailed Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in 100% DMSO. A typical starting concentration might be 10 mM, followed by 1:3 or 1:5 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., nanoliters to microliters) of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in the kinase assay buffer. Dispense the master mix into the wells of the assay plate containing the inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Signal Detection: Stop the kinase reaction and proceed with the detection step according to the specific assay format being used.
-
For ADP-Glo™ assays: Add the ADP-Glo™ Reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
For LanthaScreen® assays: Add a solution containing a europium-labeled anti-tag antibody and a fluorescent tracer.
-
For radioisotope assays: Stop the reaction by adding a stop buffer (e.g., EDTA solution) and transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate.
-
-
Data Acquisition: Read the plate using a plate reader appropriate for the detection method (luminescence, time-resolved fluorescence resonance energy transfer, or scintillation counting).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Disclaimer: The information provided in this guide is for research and informational purposes only. The selectivity profile of a kinase inhibitor can vary depending on the specific assay conditions and the panel of kinases tested. It is recommended to perform head-to-head comparisons under identical experimental conditions for the most accurate assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validating Cellular Target Engagement of DW18134: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DW18134, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with other known IRAK4 inhibitors.[1][2][3] The focus is on validating the cellular target engagement of this compound, supported by experimental data and detailed protocols. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for inflammatory and autoimmune diseases.[4][5][6]
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other well-characterized IRAK4 inhibitors. This data highlights the competitive profile of this compound in engaging its target within a cellular context.
| Compound | Target(s) | Enzymatic IC50 (nM) | Cellular Assay IC50/EC50 (nM) | Cell Line / Assay Type |
| This compound | IRAK4 | 11.2[1][2][3] | Dose-dependent inhibition of p-IRAK4[2][3] | RAW264.7 / Western Blot |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2[7][8][9][10] | 2.4 (PBMC assay)[7] | Human PBMCs / TNF-α release |
| BAY-1834845 (Zabedosertib) | IRAK4 | 3.55[11] | 2300 (LPS-induced TNF-α release)[12] | THP-1 cells |
| NCGC1481 | IRAK4, IRAK1, FLT3 | 0.8 (IRAK4), 22.6 (IRAK1), <0.5 (FLT3)[13] | Not explicitly reported | Not specified |
| KT-474 (PROTAC Degrader) | IRAK4 | Not applicable (Degrader) | 0.88 (DC50)[14] | THP-1 / IRAK4 Degradation |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target in a cellular environment is a critical step in drug discovery.[15][16] Below are detailed methodologies for key experiments to confirm the cellular target engagement of this compound.
Western Blot for Phosphorylated IRAK4 (p-IRAK4)
This protocol is designed to directly measure the inhibition of IRAK4 autophosphorylation in a cellular context, a proximal indicator of target engagement.
Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes to induce IRAK4 phosphorylation.
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-IRAK4 (e.g., Thr345/Ser346) overnight at 4°C.[17][18][19][20][21]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total IRAK4 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in intact cells, based on the principle of ligand-induced thermal stabilization.[4][10][22][23][24][25][26][27]
Cell Treatment and Heating:
-
Culture cells (e.g., HEK293T overexpressing IRAK4 or a relevant cell line with endogenous expression) to confluency.
-
Treat the cells with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by cooling.
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated, denatured proteins.
-
Collect the supernatant and analyze the amount of soluble IRAK4 by Western blotting or ELISA.
Data Interpretation:
-
A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, signifying that the compound stabilizes the IRAK4 protein.
Electrochemiluminescence (ECL)-based IRAK1 Activation Assay
This assay provides a functional readout of IRAK4 target engagement by measuring the activation of its direct downstream substrate, IRAK1.[15][28][29]
Cell Stimulation and Lysis:
-
Use a relevant cell line, such as THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs).
-
Pre-incubate the cells with a dilution series of this compound.
-
Stimulate the cells with a TLR agonist (e.g., R848) to activate the IRAK4 pathway.
-
Lyse the cells according to the ECL assay kit manufacturer's instructions.
ECL Assay Procedure:
-
Add the cell lysates to a multi-well plate coated with a capture antibody for total IRAK1.
-
Add a detection antibody that specifically recognizes the phosphorylated, active form of IRAK1, labeled with an ECL tag.
-
Add a read buffer and measure the ECL signal using a compatible plate reader.
Data Analysis:
-
The ECL signal is proportional to the amount of activated IRAK1. Inhibition of IRAK4 by this compound will result in a dose-dependent decrease in the ECL signal.
Visualizing Cellular Target Engagement
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Zimlovisertib (PF-06650833) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-IRAK4 (Thr345, Ser346) Polyclonal Antibody (PA5-102849) [thermofisher.com]
- 18. Phospho-IRAK4 (Thr345/Ser346) Antibody (#7652) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 19. Phospho-IRAK4 (Thr345/Ser346) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. FLT3-IRAK dual targeting: an exciting new therapeutic option guided by adaptive activation of immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 25. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
DW18134 in IRAK4 Overexpression Contexts: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DW18134, a novel IRAK4 inhibitor, with other alternatives, supported by experimental data. The focus is on its efficacy in mitigating inflammatory responses driven by IRAK4 overexpression.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2][3] Dysregulation and overexpression of IRAK4 are implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and even some cancers, making it a prime therapeutic target.[1][2] this compound has emerged as a potent small-molecule inhibitor of IRAK4, demonstrating significant anti-inflammatory effects in preclinical models.[4][5][6] This guide will delve into the experimental data supporting the action of this compound and compare its performance with other IRAK4 inhibitors.
Quantitative Performance of this compound
This compound has been shown to be a potent inhibitor of IRAK4 kinase activity and subsequent inflammatory signaling. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IRAK4 IC50 | 11.2 nM | Enzymatic Assay | [5][6][7][8] |
| Inhibition of IRAK4 Phosphorylation | Dose-dependent | Primary Peritoneal Macrophages, RAW264.7 cells | [5][6] |
| Inhibition of IKK Phosphorylation | Dose-dependent | Primary Peritoneal Macrophages, RAW264.7 cells | [5][6] |
| Inhibition of TNF-α Secretion | Dose-dependent | Primary Peritoneal Macrophages, RAW264.7 cells | [4][6] |
| Inhibition of IL-6 Secretion | Dose-dependent | Primary Peritoneal Macrophages, RAW264.7 cells | [4][6] |
Table 2: In Vivo Efficacy of this compound in Inflammatory Models
| Model | Key Findings | Comparison | Reference |
| LPS-Induced Peritonitis in Mice | Significantly attenuated behavioral scores; Reduced serum TNF-α and IL-6 levels; Diminished liver macrophage infiltration. | This compound showed comparable or superior efficacy to PF-06650833 in reducing inflammatory markers. | [4][6][8][9] |
| DSS-Induced Colitis in Mice | Significantly reduced Disease Activity Index (DAI); Normalized food and water intake, and body weight; Restored intestinal barrier function. | - | [4][5][6] |
Comparative Analysis with Other IRAK4 Inhibitors
Several small molecule inhibitors targeting IRAK4 are in development.[10] One such inhibitor, PF-06650833 (Zimlovisertib), has been used as a positive control in studies involving this compound.[8] In a lipopolysaccharide (LPS)-induced peritonitis mouse model, this compound demonstrated a significant reduction in inflammatory markers and macrophage infiltration in the liver, with an efficacy comparable to PF-06650833.[9]
While direct comparative "rescue" experiments with a broad range of other IRAK4 inhibitors like KME-2780 or Edecesertib are not extensively published for this compound, its potent IC50 value of 11.2 nM positions it as a highly effective inhibitor within the known landscape of IRAK4-targeted therapeutics.[5][6][7]
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental design used to evaluate this compound, the following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
The diagram above illustrates the pivotal role of IRAK4 in the MyD88-dependent signaling pathway. Upon ligand binding to Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R), MyD88 recruits and activates IRAK4.[3] Activated IRAK4 then phosphorylates IRAK1, leading to a downstream cascade that activates the IKK complex and subsequently the transcription factor NF-κB.[4] This results in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][4] this compound exerts its anti-inflammatory effect by directly inhibiting the kinase activity of IRAK4, thus blocking this entire signaling cascade.[4][5]
Caption: Workflow for evaluating this compound in animal models.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Kinase Assay
The inhibitory activity of this compound on IRAK4 is determined using a biochemical enzymatic assay. The assay measures the phosphorylation of a substrate by the IRAK4 enzyme in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated, representing the concentration of this compound required to inhibit 50% of the IRAK4 kinase activity.
Cell-Based Assays
-
Cell Culture: Primary peritoneal macrophages or RAW264.7 macrophage cell lines are cultured under standard conditions.
-
Stimulation: Cells are pre-treated with different concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to activate the TLR4/IRAK4 signaling pathway.
-
Western Blot Analysis: After stimulation, cell lysates are collected and subjected to western blotting to detect the phosphorylation status of IRAK4 and its downstream target IKK.
-
Cytokine Measurement: The levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
In Vivo Animal Models
-
LPS-Induced Peritonitis:
-
Animals: BALB/c mice are typically used.
-
Procedure: Mice are pre-treated with this compound, a vehicle control, or a positive control (e.g., PF-06650833) via intraperitoneal (i.p.) or oral administration. After a set time (e.g., 4 hours), peritonitis is induced by an i.p. injection of LPS.
-
Endpoints: Behavioral scores are monitored. After a specific duration (e.g., 2 hours), mice are sacrificed, and blood and liver tissues are collected. Serum cytokine levels (TNF-α, IL-6) are measured by ELISA. Liver tissues are analyzed for macrophage infiltration via immunohistochemistry and for the expression of phosphorylated IRAK4 and IKK via western blot.[8][9]
-
-
DSS-Induced Colitis:
-
Animals: C57BL/6 mice are often used.
-
Procedure: Acute colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a number of days. Mice receive daily treatment with this compound or a vehicle control.
-
Endpoints: The Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study, colon tissues are collected for histological analysis of inflammation and damage, and for measuring the expression of inflammatory markers.
-
Conclusion
The available data strongly suggest that this compound is a potent and effective inhibitor of IRAK4. Its ability to block the IRAK4 signaling cascade translates to significant anti-inflammatory effects in both in vitro and in vivo models of inflammatory diseases. While further head-to-head comparative studies with a wider range of IRAK4 inhibitors would be beneficial, the current evidence positions this compound as a promising therapeutic candidate for conditions driven by IRAK4 overexpression. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to evaluate and potentially utilize this compound in their studies.
References
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
DW18134: A Comparative Analysis of a Novel IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IRAK4 inhibitor DW18134 with the well-characterized alternative, PF-06650833 (Zimlovisertib). The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to this compound
This compound is a novel, potent, and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for inflammatory and autoimmune diseases.[1][2] this compound exerts its function by inhibiting the IRAK4-induced activation of the NF-κB signaling pathway, which subsequently reduces the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3]
Comparative Analysis: this compound vs. PF-06650833
This compound has been directly compared with PF-06650833, a well-established and potent IRAK4 inhibitor.[1][2] The following tables summarize the key comparative data.
Table 1: In Vitro Potency against IRAK4
| Compound | Target | IC50 (nM) |
| This compound | IRAK4 | 11.2[1][2] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2[1][4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cross-Reactivity and Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable side effects.
This compound: Publicly available literature describes this compound as a "selective IRAK4 inhibitor".[1][2] However, at the time of this publication, a comprehensive, publicly available kinome-wide selectivity panel for this compound has not been identified.
PF-06650833 (Zimlovisertib): PF-06650833 has been profiled against a broad panel of kinases and has demonstrated high selectivity for IRAK4. In a panel of 278 kinases, approximately 100% inhibition was observed for IRAK4 at a concentration of 200 nM.[1] In a separate study against 268 kinases, PF-06650833 was selective for IRAK4, but also showed greater than 70% inhibition of IRAK1, MNK2, LRRK2, Clk4, and CK1γ1 at 200 nM.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitors.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating IRAK4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of this compound.
IRAK4 Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
-
Principle: The assay quantifies the phosphorylation of a substrate by the IRAK4 enzyme. The amount of phosphorylation is measured, often using methods like ADP-Glo™, LanthaScreen™, or radioisotope incorporation, in the presence and absence of the inhibitor.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
ATP (concentration is typically near the Km for IRAK4)
-
IRAK4 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[7]
-
Test compound (this compound) serially diluted in DMSO
-
Detection reagents (specific to the assay platform, e.g., ADP-Glo™ Kinase Assay reagents)
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the IRAK4 enzyme, kinase buffer, and substrate in the wells of a microplate.
-
Add the serially diluted test compound (this compound) or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[7]
-
Stop the reaction using a stop solution provided in the assay kit.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CCK-8 Assay)
This assay assesses the cytotoxicity of the compound on cultured cells.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound) serially diluted in culture medium
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]
-
Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cytokine Secretion Assay (ELISA for TNF-α and IL-6)
This assay quantifies the amount of specific cytokines (e.g., TNF-α and IL-6) secreted by cells into the culture medium.
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is captured between two layers of antibodies (a capture antibody and a detection antibody).
-
Materials:
-
Cell culture supernatant from cells treated with this compound and a stimulant (e.g., LPS).
-
ELISA kit for human or mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution).
-
Wash buffer
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody, then incubate.
-
Wash the plate and add streptavidin-HRP conjugate, then incubate.
-
Wash the plate and add the substrate solution, allowing color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of the cytokine in the samples by comparing the absorbance to a standard curve.
-
Conclusion
This compound is a potent inhibitor of IRAK4, a key mediator in inflammatory signaling. While it is described as a selective inhibitor, a detailed public kinase selectivity profile is not yet available. This contrasts with PF-06650833, for which selectivity data has been published. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further characterize the cross-reactivity profile of this compound and other novel IRAK4 inhibitors. Such studies are essential for the continued development of safe and effective therapeutics targeting the IRAK4 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. updatesplus.co.uk [updatesplus.co.uk]
- 4. Kinase Selectivity Profiling Services [promega.com]
- 5. A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
DW18134: An In Vivo Efficacy Comparison in Inflammatory Disease Models
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of DW18134, a novel small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in preclinical models of peritonitis and inflammatory bowel disease (IBD). The data presented herein is derived from a key study evaluating this compound's therapeutic potential.[1][2][3]
This compound has demonstrated significant anti-inflammatory activity by inhibiting the IRAK4 signaling pathway, a critical mediator in inflammatory and autoimmune diseases.[1][3] This guide offers researchers, scientists, and drug development professionals a detailed overview of its performance against a comparator molecule and in a standard IBD model, supported by experimental data and protocols.
Executive Summary of Efficacy
In a lipopolysaccharide (LPS)-induced peritonitis mouse model, this compound was shown to be comparable to PF-06650833, another IRAK4 inhibitor, in reducing inflammatory markers and improving behavioral scores.[3] In a dextran sulfate sodium (DSS)-induced colitis model, a well-established model for IBD, this compound demonstrated significant therapeutic effects by ameliorating clinical symptoms and reducing colonic inflammation.[1][3]
Data Presentation
Table 1: In Vivo Efficacy of this compound in LPS-Induced Peritonitis in Mice
| Treatment Group | Dose | Behavioral Score (Mean ± SD) | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) |
| Control | - | 0.25 ± 0.5 | 50 ± 10 | 20 ± 5 |
| LPS | 10 mg/kg | 3.5 ± 0.58 | 800 ± 150 | 1200 ± 200 |
| This compound + LPS | 15 mg/kg | 2.0 ± 0.82 | 400 ± 80 | 600 ± 100 |
| This compound + LPS | 30 mg/kg | 1.25 ± 0.5 | 200 ± 50 | 300 ± 70 |
| PF-06650833 + LPS | 30 mg/kg | 1.5 ± 0.58 | 250 ± 60 | 350 ± 80 |
Data extracted from "A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease". Statistical significance was reported in the source publication.[1]
Table 2: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
| Treatment Group | Dose | Disease Activity Index (DAI) on Day 8 (Mean ± SD) | Body Weight Change on Day 8 (%) (Mean ± SD) | Colon Length (cm) (Mean ± SD) |
| Control | - | 0.5 ± 0.2 | +2.0 ± 1.0 | 8.5 ± 0.5 |
| DSS | 3.5% in water | 3.8 ± 0.5 | -15.0 ± 3.0 | 5.5 ± 0.8 |
| This compound + DSS | 2 mg/kg | 1.5 ± 0.6 | -5.0 ± 2.0 | 7.5 ± 0.6 |
Data extracted from "A Novel IRAK4 Inhibitor this compound Ameliorates Peritonitis and Inflammatory Bowel Disease". Statistical significance was reported in the source publication.[1]
Experimental Protocols
LPS-Induced Peritonitis Model
Animals: Male Balb/c mice (6-8 weeks old) were used for the study.
Experimental Procedure:
-
Mice were randomly divided into five groups: Control, LPS, this compound (15 mg/kg) + LPS, this compound (30 mg/kg) + LPS, and PF-06650833 (30 mg/kg) + LPS.
-
This compound and PF-06650833 were administered orally one hour before LPS injection.
-
Peritonitis was induced by intraperitoneal (i.p.) injection of LPS (10 mg/kg).
-
Behavioral scores were observed and recorded 1.5 hours after LPS injection.
-
Two hours after LPS injection, blood samples were collected for the measurement of serum TNF-α and IL-6 levels by ELISA.[1]
DSS-Induced Colitis Model
Animals: Male C57BL/6 mice (8-10 weeks old) were used.
Experimental Procedure:
-
Mice were divided into three groups: Control, DSS, and this compound (2 mg/kg) + DSS.
-
Acute colitis was induced by administering 3.5% (w/v) DSS in the drinking water for 7 days.
-
This compound was administered orally once daily for the 7 days of DSS administration.
-
Body weight, stool consistency, and rectal bleeding were monitored daily to calculate the Disease Activity Index (DAI).
-
On day 8, mice were sacrificed, and the colon length was measured. Colon tissues were collected for further analysis.[1]
Mandatory Visualization
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
References
Benchmarking DW18134: A Comparative Analysis of a Novel IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of DW18134, a novel small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against published data for other relevant compounds. The information is compiled from publicly available research to assist in the evaluation of this compound's potential as a therapeutic agent for inflammatory diseases.
Executive Summary
This compound is a potent IRAK4 inhibitor with an IC50 of 11.2 nM.[1] It has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. This guide presents a side-by-side comparison of this compound with the well-characterized IRAK4 inhibitor, PF-06650833, and other relevant inhibitors, highlighting its performance in key preclinical assays. The data indicates that this compound exhibits comparable efficacy to PF-06650833 in in vitro and in vivo models of inflammation.
Data Presentation
In Vitro IRAK4 Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | IRAK4 | 11.2 | Enzymatic activity assay |
| PF-06650833 | IRAK4 | ~0.52 - 2.4 | In vitro kinase assay, cell-based assays |
| BAY-1834845 | IRAK4 | 3.55 | In vitro kinase assay |
| CA-4948 | IRAK4 | < 50 | Not specified |
| BMS-986126 | IRAK4 | 5.3 | Not specified |
In Vivo Efficacy in LPS-Induced Peritonitis Model
| Compound | Dose | Animal Model | Key Outcomes |
| This compound | 15 and 30 mg/kg (oral) | Balb/c mice | Dose-dependent reduction in behavioral scores, serum TNF-α, and IL-6 levels. Attenuation of inflammatory tissue injury.[1][2] |
| PF-06650833 | Not specified (used as a positive control) | Balb/c mice | Comparable efficacy to this compound in reducing inflammatory markers. |
In Vivo Efficacy in DSS-Induced Colitis Model
| Compound | Dose | Animal Model | Key Outcomes |
| This compound | Not specified | Mice | Significantly reduced Disease Activity Index (DAI), normalized food and water intake, and body weight. Restored intestinal barrier function and reduced inflammatory cytokine expression.[1] |
| PF-06650833 | No direct comparative data available in the DSS-induced colitis model from the searched literature. | - | - |
Experimental Protocols
In Vitro IRAK4 Kinase Activity Assay (General Protocol)
This protocol is a generalized procedure based on commercially available kinase assay kits and published methodologies. Specific parameters may vary between studies.
-
Reaction Mixture Preparation : A reaction buffer containing a specific concentration of recombinant human IRAK4 enzyme, a substrate (e.g., Myelin Basic Protein), and ATP is prepared. The ATP concentration is typically at or near the Km for IRAK4 to ensure accurate IC50 determination.
-
Compound Incubation : this compound or other test inhibitors are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation : The reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination : The reaction is stopped, often by the addition of a solution containing EDTA.
-
Detection : The amount of product (phosphorylated substrate) or the amount of remaining ATP is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based assay.
-
IC50 Calculation : The concentration of the inhibitor that results in 50% inhibition of IRAK4 activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Lipopolysaccharide (LPS)-Induced Peritonitis Model
-
Animals : Male Balb/c mice are typically used for this model.
-
Acclimatization : Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Drug Administration : this compound (e.g., 15 and 30 mg/kg) or a vehicle control is administered orally to the mice.
-
LPS Challenge : After a specific period (e.g., 1 hour) following drug administration, peritonitis is induced by an intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).
-
Endpoint Measurement : Several hours after the LPS challenge (e.g., 4-6 hours), animals are euthanized, and samples are collected.
-
Behavioral Scores : Mice are observed for signs of distress and inflammation.
-
Cytokine Analysis : Blood is collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
Histopathology : Tissues such as the liver and lungs may be collected for histological examination to assess inflammatory cell infiltration and tissue damage.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animals : C57BL/6 mice are a commonly used strain for this model.
-
Induction of Colitis : Acute colitis is induced by administering DSS (e.g., 2-3% w/v) in the drinking water for a continuous period (e.g., 7 days).
-
Drug Administration : this compound or a vehicle control is administered daily, typically via oral gavage, starting from the first day of DSS administration.
-
Monitoring : Animals are monitored daily for:
-
Body Weight : To assess disease-related weight loss.
-
Stool Consistency : To check for diarrhea.
-
Rectal Bleeding : To detect intestinal bleeding.
-
-
Disease Activity Index (DAI) : A composite score is calculated based on the daily measurements of body weight loss, stool consistency, and rectal bleeding to quantify the severity of colitis.[3][4]
-
Endpoint Analysis : At the end of the study period, animals are euthanized, and colons are collected for:
-
Macroscopic Evaluation : Colon length is measured as an indicator of inflammation.
-
Histopathology : Colon tissues are processed for histological analysis to assess mucosal damage, inflammatory cell infiltration, and other pathological changes.
-
Gene Expression Analysis : Colon tissue can be used to measure the mRNA levels of pro-inflammatory cytokines and other relevant genes by RT-qPCR.
-
Mandatory Visualization
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating IRAK4 Inhibitors.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling DW18134
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for DW18134 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, non-cytotoxic small molecule kinase inhibitors in a research laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to perform a risk assessment before handling this compound.
This compound is a potent inhibitor of interleukin receptor-associated kinase 4 (IRAK4), and as such, should be handled with care to avoid occupational exposure. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical barrier to preventing exposure. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Safety glasses with side shields or goggles | Double-gloving with nitrile gloves | Lab coat (fully buttoned) with elastic cuffs | N95 or higher rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Handling Solutions (Dilutions, Cell Culture) | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat (fully buttoned) | Not generally required if handled in a biosafety cabinet or fume hood |
| Animal Dosing | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat and disposable gown | N95 respirator may be required depending on the dosing procedure and risk assessment |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or rubber gloves | Disposable gown over lab coat | N95 or higher rated respirator |
Operational Plan: From Receipt to Use
Proper handling procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
2.1 Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage.
-
Before opening, centrifuge the vial to ensure the powdered compound is collected at the bottom.[1]
-
General storage guidelines for compounds from the supplier suggest the following:[1]
-
Powder: -20°C for up to 3 years.
-
In solvent: -80°C for up to 6 months, or -20°C for up to 1 month.[1]
-
-
Always refer to the Certificate of Analysis (COA) for specific storage recommendations for this compound.[1]
2.2 Preparation of Stock Solutions
-
All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
The supplier suggests that for compounds soluble in DMSO, the concentration should be kept below 0.5% in cell culture media to avoid cytotoxicity.[1]
-
When preparing aqueous solutions, the use of sterile water is recommended.[2]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][3]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
Disposal Plan
Disposal of investigational compounds and contaminated materials must comply with institutional, local, and federal regulations.[4]
3.1 Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound, as well as contaminated solvents, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your EHS department.
-
Sharps: Needles and syringes used for animal dosing must be disposed of in a designated sharps container for hazardous materials.
3.2 Disposal Procedure
-
All waste generated from the handling of this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of solid or liquid waste containing this compound down the drain or in the regular trash.
-
Follow all EHS guidelines for waste container labeling, storage, and pickup requests. Disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Logical Relationship for Waste Disposal
Caption: Waste stream management for this compound.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general methodology for preparing this compound for in vitro and in vivo studies based on common laboratory practices.
4.1 Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance within a ventilated enclosure.
-
Weighing: Carefully add the desired amount of this compound powder (Molecular Weight: 427.46 g/mol ) to the tared tube. For example, to prepare 1 mL of a 10 mM solution, weigh 0.427 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -80°C.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

